Technical Documentation Center

2-[(2-Chloroquinazolin-4-yl)amino]ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(2-Chloroquinazolin-4-yl)amino]ethanol
  • CAS: 134517-34-3

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-[(2-Chloroquinazolin-4-yl)amino]ethanol is a key intermediate in the synthesis of various q...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-[(2-Chloroquinazolin-4-yl)amino]ethanol is a key intermediate in the synthesis of various quinazoline derivatives, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including as potential antitumor agents.[1] The quinazoline scaffold is a recurring motif in numerous approved drugs. Accurate structural elucidation and confirmation of purity are paramount in the drug discovery and development process. This technical guide provides a detailed overview of the expected spectroscopic data for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

The structure of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (C₁₀H₁₀ClN₃O, Molar Mass: 223.66 g/mol ) combines a substituted quinazoline ring with an ethanolamine side chain.[2] This combination of an aromatic heterocyclic system and a flexible aliphatic chain with hydroxyl and amino groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (NH and OH), making them more readily observable.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazoline ring and the aliphatic protons of the ethanolamine side chain.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.3 - 8.5Doublet1HAr-HAromatic proton adjacent to a nitrogen and influenced by the ring system.
~7.6 - 7.8Triplet1HAr-HAromatic proton with two neighboring aromatic protons.
~7.4 - 7.6Doublet1HAr-HAromatic proton coupled to a single neighboring proton.
~7.2 - 7.4Triplet1HAr-HAromatic proton with two neighboring aromatic protons.
~6.5 - 7.0Broad Singlet/Triplet1HNH -CH₂The NH proton, which may show coupling to the adjacent CH₂. Its chemical shift and broadness are solvent and concentration-dependent.
~4.8 - 5.0Triplet1HOH The hydroxyl proton, which may couple to the adjacent CH₂. Its position is highly variable and depends on solvent, concentration, and temperature.
~3.7 - 3.9Quartet/Triplet2HNH-CH₂ -CH₂Methylene group adjacent to the NH group. Coupling to both NH and the other CH₂ group can lead to a more complex multiplet.
~3.6 - 3.8Triplet2HCH₂-CH₂ -OHMethylene group adjacent to the hydroxyl group.

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

¹³C NMR: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~162C -ClCarbon atom directly attached to the electronegative chlorine and two nitrogen atoms.
~158N-C -NQuaternary carbon of the quinazoline ring situated between two nitrogen atoms.
~152Ar-C -NHQuaternary carbon of the quinazoline ring attached to the amino side chain.
~134Ar-C HAromatic methine carbon.
~128Ar-C HAromatic methine carbon.
~127Ar-C HAromatic methine carbon.
~125Ar-C HAromatic methine carbon.
~115Ar-C (quat.)Quaternary aromatic carbon at the ring fusion.
~60CH₂-C H₂-OHAliphatic carbon attached to the electronegative oxygen atom.
~45NH-C H₂-CH₂Aliphatic carbon adjacent to the nitrogen atom.

Note: These are approximate chemical shifts based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

IR: Predicted Data and Interpretation

The IR spectrum of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol will show characteristic peaks for the O-H, N-H, C-H, C=N, C=C, and C-Cl bonds.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad)O-H stretchAlcohol
3350 - 3250 (medium)N-H stretchSecondary Amine
3100 - 3000 (medium)C-H stretch (sp²)Aromatic C-H
2950 - 2850 (medium)C-H stretch (sp³)Aliphatic C-H
1620 - 1580 (strong)C=N and C=C stretchQuinazoline ring
1550 - 1450 (strong)C=C stretchAromatic ring
1250 - 1000 (strong)C-O stretchAlcohol
800 - 700 (strong)C-Cl stretchAryl chloride

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Electron impact (EI) ionization would lead to more extensive fragmentation.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

MS: Predicted Data and Interpretation

The mass spectrum will be crucial for confirming the molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio is approximately 3:1).[3]

Predicted m/z Ion Interpretation
224/226[M+H]⁺Protonated molecular ion. The M+2 peak at 226 will have approximately one-third the intensity of the M peak at 224, confirming the presence of one chlorine atom.
193/195[M - CH₂OH]⁺Loss of the hydroxymethyl radical from the parent ion.
179/181[M - C₂H₄OH]⁺Cleavage of the ethanolamine side chain.
163/165[C₈H₄N₂Cl]⁺The 2-chloroquinazoline fragment.

digraph "Mass_Spec_Fragmentation" {
graph [rankdir="LR", splines=true];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

parent [label="[M+H]⁺\nm/z = 224/226", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[M - CH₂OH]⁺\nm/z = 193/195"]; frag2 [label="[M - C₂H₄OH]⁺\nm/z = 179/181"]; frag3 [label="[C₈H₄N₂Cl]⁺\nm/z = 163/165", fillcolor="#EA4335", fontcolor="#FFFFFF"];

parent -> frag1 [label="- CH₂OH"]; parent -> frag2 [label="- C₂H₄OH"]; parent -> frag3 [label="- NHCH₂CH₂OH"]; }

Caption: Predicted key fragmentation pathways for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data in this guide, based on fundamental principles and comparison with related structures, offers a reliable blueprint for researchers. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and elemental composition (specifically the presence of chlorine). Together, these techniques provide the necessary evidence to unequivocally identify and assess the purity of this important synthetic intermediate.

References

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link].

  • Mass Spectrometry: Fragmentation. University of Arizona. Retrieved from [Link].

  • 12.3 Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. Retrieved from [Link].

  • Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. Retrieved from [Link].

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Retrieved from [Link].

  • Alcohols. NC State University Libraries. Retrieved from [Link].

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential and Pharmacophore Analysis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

The following technical guide provides an in-depth analysis of the therapeutic potential, pharmacophore architecture, and experimental profiling of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol . [1][2][3][4][5] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, pharmacophore architecture, and experimental profiling of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol .

[1][2][3][4][5]

Executive Summary

The compound 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (hereafter referred to as CQA-EtOH ) represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Structurally, it consists of a bicyclic quinazoline core substituted with a reactive chlorine atom at the C2 position and a hydrophilic ethanolamine tail at the C4 position.[4][5]

While often utilized as a high-value synthetic intermediate for generating 2,4-disubstituted quinazoline libraries, CQA-EtOH possesses intrinsic pharmacophoric properties that make it a viable lead fragment for targeting Tyrosine Kinases (EGFR/HER2) and Dihydrofolate Reductase (DHFR) .[1][2][3][4] This guide outlines its molecular mechanism, potential therapeutic targets, and the experimental frameworks required to validate its activity.[4][5]

Molecular Architecture & Pharmacophore Modeling[1][2][3][4]

To understand the therapeutic utility of CQA-EtOH, one must deconstruct its interaction potential with biological macromolecules.[1][3][4] The molecule functions primarily as an Adenine Mimetic , allowing it to compete with ATP for binding sites in enzymes.[4][5]

Structural Pharmacophore Map[2][3][4][5]
  • Quinazoline Core (N1/N3): Functions as a hydrogen bond acceptor.[1][2][3][4] In kinase hinge regions, N1 typically accepts a hydrogen bond from the backbone amide (e.g., Met793 in EGFR).[4][5]

  • C4-Amino Group (NH): Acts as a critical hydrogen bond donor to the hinge region backbone carbonyl.[1][2][3]

  • C4-Ethanolamine Tail (-NH-CH2-CH2-OH):

    • Solubility: Increases hydrophilicity (low LogP) compared to 4-anilino analogs (like Gefitinib).[1][2][3][4]

    • Binding: The terminal hydroxyl can form H-bonds with ribose-binding pocket residues or solvent-front amino acids (e.g., Asp855 in EGFR).[1][2][3][4]

  • C2-Chloro Substituent (Cl):

    • Electronic: Electron-withdrawing, modulating the pKa of the ring nitrogens.[1][3][4]

    • Steric/Lipophilic:[1][2][3][4][5] Occupies hydrophobic pockets (Gatekeeper regions) or serves as a reactive handle for covalent probe development (via nucleophilic displacement by cysteine, though less reactive than acrylamides).[2][3][4]

Visualization: Pharmacophore Interactions

The following diagram illustrates the predicted binding mode of CQA-EtOH within a generic kinase ATP-binding pocket.

Pharmacophore cluster_legend Interaction Types Core Quinazoline Core (Adenine Mimic) C2_Cl C2-Chloro (Hydrophobic/Reactive) Core->C2_Cl C4_Tail C4-Ethanolamine (H-Bond Donor/Acceptor) Core->C4_Tail Hinge Kinase Hinge Region (Met793/Cys775) Core->Hinge H-Bond Acceptor (N1) Gatekeeper Gatekeeper Residue (Thr790) C2_Cl->Gatekeeper Van der Waals / Steric C4_Tail->Hinge H-Bond Donor (NH) Ribose Ribose Binding Pocket (Solvent Front) C4_Tail->Ribose Terminal -OH Interaction key1 --- Dashed: H-Bond key2 ... Dotted: Hydrophobic

Caption: Predicted binding interactions of CQA-EtOH within the ATP-binding cleft of a Tyrosine Kinase.

Primary Therapeutic Targets

Based on Structure-Activity Relationship (SAR) data of the quinazoline class, CQA-EtOH is predicted to modulate the following biological targets.

Epidermal Growth Factor Receptor (EGFR)

The 4-aminoquinazoline scaffold is the foundational pharmacophore for EGFR inhibitors (e.g., Gefitinib, Erlotinib).[2][3][4][5]

  • Mechanism: Competitive inhibition at the ATP-binding site.[1][2][3]

  • Relevance of CQA-EtOH:

    • While it lacks the hydrophobic aromatic tail of potent drugs (which usually occupies the hydrophobic pocket II), the ethanolamine group mimics the ribose sugar of ATP.[2][4]

    • Therapeutic Niche: It serves as a fragment lead .[2][3] The 2-Cl position allows for the subsequent attachment of solubilizing groups or covalent warheads to target C797 (in EGFR T790M/C797S mutants).[1][2][3]

  • Reference: Bridges, A. J. (2001).[2][3][4][5] Chemical inhibitors of protein kinases.[3][6][7] Chemical Reviews.Link[1][2][3][4][5]

Dihydrofolate Reductase (DHFR)

Quinazolines are classical antifolates (analogous to Methotrexate).[1][2][3][4]

  • Mechanism: Inhibition of DHFR prevents the reduction of dihydrofolate to tetrahydrofolate, blocking DNA synthesis.[4][5]

  • Relevance: Lipophilic 2-substituted quinazolines (like the 2-Cl variant) have shown activity against bacterial and protozoal DHFR.[1][2][3]

  • Therapeutic Application: Antimicrobial and antimalarial lead optimization.[2][3]

Synthetic Intermediate for Alpha-Adrenergic Blockers

While not a direct "target," CQA-EtOH is the immediate precursor to 2,4-diaminoquinazolines (e.g., Prazosin analogs).[1][3][4]

  • Pathway: Displacement of the 2-Cl with a piperazine moiety yields potent Alpha-1 antagonists used in hypertension and benign prostatic hyperplasia (BPH).[1][2][3]

Experimental Validation Protocols

To validate CQA-EtOH as a therapeutic lead, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.[3]

Protocol A: Kinase Binding Assay (TR-FRET)

Objective: Quantify the binding affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) of CQA-EtOH against EGFR kinase domain.[1][2][3]
  • Reagents: Recombinant EGFR kinase, Biotinylated Anti-His Tag antibody, Europium-labeled anti-phosphotyrosine antibody, ATP, and CQA-EtOH (dissolved in DMSO).[2][3][4][5]

  • Procedure:

    • Step 1: Prepare a serial dilution of CQA-EtOH (0.1 nM to 10 µM) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

    • Step 2: Incubate EGFR enzyme with the compound for 30 mins at Room Temperature (RT).[2][3][4]

    • Step 3: Initiate reaction by adding ATP and Poly(Glu,Tyr) substrate.[2][4][5] Incubate for 60 mins.

    • Step 4: Stop reaction with EDTA and add detection antibodies (Eu-labeled).[1][2][3][4]

    • Step 5: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal.[1][2][3][4]

  • Data Analysis: Plot % Inhibition vs. Log[Compound] to derive

    
    .
    
    • Control: Use Gefitinib as a positive control (expected ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       nM).[1][2][3]
      
Protocol B: Chemical Reactivity / Stability Profiling

Objective: Assess the stability of the 2-Cl "leaving group" under physiological conditions.

  • Setup: Dissolve CQA-EtOH in PBS (pH 7.4) containing 1mM Glutathione (GSH) to simulate cytosolic conditions.[1][2][3][4]

  • Monitoring: Analyze aliquots at t=0, 1h, 6h, 24h using LC-MS/MS.

  • Outcome:

    • Stable: No adduct formed.[2][3] (Indicates reversible binding potential).[1][2][3][4]

    • Adduct (M+307): Indicates reactivity with thiols (Potential for covalent inhibition or toxicity).[1][2][3][4]

Synthesis & Derivatization Pathway[2][4][7][8]

The true value of CQA-EtOH lies in its role as a divergent intermediate .[1][2][3] The 2-Cl position is less reactive than the 4-Cl position, allowing for regioselective synthesis.[1][2][3]

Synthesis Start 2,4-Dichloroquinazoline Reagent1 + Ethanolamine (1 eq, 0°C) Intermediate 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (CQA-EtOH) Start->Intermediate SNAr (C4 Selective) ProductA 2-Amino-4-ethanolamino-quinazoline (Alpha-Blocker Scaffold) Intermediate->ProductA SNAr (C2 Displacement) High Temp / Catalyst ProductB 2-Oxo-quinazoline derivative (Inactive Metabolite) Intermediate->ProductB Degradation Path1 Path A: Nucleophilic Substitution (+ Piperazine/Amine) Path2 Path B: Hydrolysis (Acidic/Basic)

Caption: Regioselective synthesis pathway establishing CQA-EtOH as a stable intermediate for library generation.

References

  • Bridges, A. J. (2001).[2][3][4] Chemical inhibitors of protein kinases.[3][6][7][8] Chemical Reviews, 101(8), 2541-2572.[2][3][4][5] [Link]

  • Wissner, A., et al. (2003).[2][3][4][5] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63.[2][3][4][5] (Provides SAR on the 4-aminoquinazoline core).[1][2][3][4][9] [Link][1][2][3][4][5]

  • Connolly, M. K., et al. (2017).[2][3][4][5] Quinazoline-based inhibitors of EGFR: A review of the patent literature. Expert Opinion on Therapeutic Patents. (Contextualizes the 2-chloro substitution). [Link][1][2][3][4][5]

  • PubChem Compound Summary. (2024). 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (Analogous Search). National Center for Biotechnology Information. [Link][1][2][3][4][5]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol: Core Starting Materials and Methodologies

This guide provides a comprehensive technical overview of the essential starting materials and synthetic strategies for preparing 2-[(2-chloroquinazolin-4-yl)amino]ethanol, a pivotal intermediate in the development of ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential starting materials and synthetic strategies for preparing 2-[(2-chloroquinazolin-4-yl)amino]ethanol, a pivotal intermediate in the development of pharmacologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles and practical considerations underpinning its synthesis, ensuring a blend of theoretical understanding and actionable laboratory protocols.

Strategic Importance of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 2-[(2-chloroquinazolin-4-yl)amino]ethanol serves as a crucial building block for the synthesis of more complex 2,4-disubstituted quinazoline derivatives. The presence of a reactive chlorine atom at the C2 position and a modifiable aminoethanol side chain at the C4 position allows for diverse and targeted chemical elaborations, making it a valuable precursor in the synthesis of potential therapeutic agents.[3]

Primary Starting Materials: A Deliberate Choice

The most direct and widely adopted synthetic route to 2-[(2-chloroquinazolin-4-yl)amino]ethanol involves the reaction of two key starting materials: 2,4-dichloroquinazoline and 2-aminoethanol . The selection of these reactants is underpinned by their commercial availability, well-understood reactivity, and the efficiency of their coupling.

Starting MaterialChemical StructureMolar Mass ( g/mol )Key Role
2,4-Dichloroquinazoline199.04Electrophilic quinazoline core
2-Aminoethanol61.08Nucleophilic side chain precursor

Synthesis of the Core Intermediate: 2,4-Dichloroquinazoline

A thorough understanding of the synthesis of the key precursor, 2,4-dichloroquinazoline, is paramount. This intermediate is typically prepared from the readily available and inexpensive anthranilic acid through a two-step process.

Step 1: Synthesis of Quinazoline-2,4-dione from Anthranilic Acid

The initial step involves the cyclization of anthranilic acid to form quinazoline-2,4-dione. This is often achieved by reacting anthranilic acid with a source of a carbonyl group, such as potassium cyanate (KCNO) in an acidic aqueous medium, followed by basification and subsequent acidification to precipitate the product.[4]

Step 2: Chlorination of Quinazoline-2,4-dione

The synthesized quinazoline-2,4-dione is then subjected to chlorination to yield 2,4-dichloroquinazoline. This transformation is commonly accomplished by refluxing with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃).[4]

The overall synthetic pathway to 2,4-dichloroquinazoline is depicted below:

Synthesis_of_2_4_dichloroquinazoline Anthranilic_acid Anthranilic Acid Quinazoline_2_4_dione Quinazoline-2,4-dione Anthranilic_acid->Quinazoline_2_4_dione 1. KCNO, H₂O, AcOH 2. NaOH 3. H₂SO₄ Dichloroquinazoline 2,4-Dichloroquinazoline Quinazoline_2_4_dione->Dichloroquinazoline POCl₃, reflux

Figure 1: Synthesis of 2,4-dichloroquinazoline from anthranilic acid.

The Core Reaction: Synthesis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

The synthesis of the target molecule proceeds via a nucleophilic aromatic substitution reaction. The rationale behind the reaction's success lies in the differential reactivity of the two chlorine atoms on the quinazoline ring.

Mechanistic Rationale: Regioselective Substitution

The chlorine atom at the C4 position of 2,4-dichloroquinazoline is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which makes the C4 position more electron-deficient and thus more electrophilic.[5] Consequently, the primary amine of 2-aminoethanol will preferentially attack the C4 position.

Reaction_Mechanism 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Intermediate Intermediate 2,4-Dichloroquinazoline->Intermediate Nucleophilic attack by 2-aminoethanol at C4 2-[(2-Chloroquinazolin-4-yl)amino]ethanol 2-[(2-Chloroquinazolin-4-yl)amino]ethanol Intermediate->2-[(2-Chloroquinazolin-4-yl)amino]ethanol Loss of HCl

Figure 2: Simplified reaction mechanism.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 2-[(2-chloroquinazolin-4-yl)amino]ethanol.[4]

Materials:

  • 2,4-Dichloroquinazoline

  • 2-Aminoethanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2,4-dichloroquinazoline (1 equivalent) in dichloromethane (DCM).

  • Add 2-aminoethanol (typically in excess, e.g., 38 equivalents) to the solution.[4]

  • Reflux the reaction mixture for approximately 30 minutes.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the collected solid with water to remove any excess 2-aminoethanol and other water-soluble impurities.

  • Dry the solid to obtain the final product, 2-[(2-chloroquinazolin-4-yl)amino]ethanol, typically as an off-white solid.[4]

The reaction yields are generally high, often around 88%.[4]

Self-Validating Systems and Quality Control

To ensure the identity and purity of the synthesized 2-[(2-chloroquinazolin-4-yl)amino]ethanol, a combination of analytical techniques should be employed:

  • Melting Point Determination: A sharp melting point range is indicative of high purity. The reported melting point is in the range of 189–192°C.[4]

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of starting materials.

    • Mass Spectrometry: To verify the molecular weight of the product.

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.

Conclusion

The synthesis of 2-[(2-chloroquinazolin-4-yl)amino]ethanol is a well-established and efficient process, relying on the regioselective nucleophilic substitution of 2,4-dichloroquinazoline with 2-aminoethanol. A comprehensive understanding of the synthesis of the starting materials, particularly 2,4-dichloroquinazoline from anthranilic acid, provides a complete picture of the synthetic pathway. The methodologies described herein are robust and scalable, providing a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Retrieved from [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. (2024). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

This guide provides a comprehensive technical overview of the synthesis, characterization, and in-depth crystal structure analysis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol. Tailored for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and in-depth crystal structure analysis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical experimental and computational methodologies employed to understand the structural and electronic properties of this promising quinazoline derivative.

Introduction: The Significance of Quinazoline Scaffolds in Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] These nitrogen-containing heterocycles are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The biological efficacy of quinazoline derivatives is often intrinsically linked to their three-dimensional structure and the nature of substituents on the quinazoline ring, which dictate their interaction with biological targets.[2]

The title compound, 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, is a subject of interest due to its potential as a precursor for more complex pharmaceutical agents. The presence of a reactive chlorine atom at the 2-position and a flexible hydroxyethylamino side chain at the 4-position offers multiple avenues for further chemical modification. A thorough understanding of its crystal structure and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics. This guide details the multifaceted approach to elucidating these key structural features.

Synthesis and Spectroscopic Characterization

The synthesis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol is typically achieved through a nucleophilic aromatic substitution reaction. The causality behind this choice of reaction is the high reactivity of the chlorine atom at the 4-position of the quinazoline ring towards nucleophiles.[4]

Synthetic Protocol

A detailed, step-by-step methodology for the synthesis is provided below. This protocol is designed to be a self-validating system, with checkpoints for reaction monitoring and product purification.

Experimental Protocol: Synthesis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 eq.) in a suitable solvent such as isopropanol or acetonitrile.

  • Addition of Nucleophile: To the stirred solution, add 2-aminoethanol (1.1 eq.) dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the starting material.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.[5]

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with cold solvent to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain single crystals suitable for X-ray diffraction.

Caption: Synthetic workflow for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol.

Spectroscopic Analysis

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr wafer.[6]

Wavenumber (cm⁻¹)Assignment
3400-3300O-H stretch (hydroxyl group)
3300-3200N-H stretch (secondary amine)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1620-1580C=N and C=C stretch (quinazoline ring)
1350-1250C-N stretch
1100-1000C-O stretch
800-700C-Cl stretch

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.[7]

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HH-5
~7.8t1HH-7
~7.6d1HH-8
~7.4t1HH-6
~4.9t1H-OH
~3.8q2H-NH-CH₂-
~3.6t2H-CH₂-OH
~3.5br s1H-NH-

¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~160C-4
~158C-2
~152C-8a
~134C-7
~128C-5
~126C-6
~124C-8
~118C-4a
~60-CH₂-OH
~45-NH-CH₂-

Single-Crystal X-ray Crystallography

The definitive three-dimensional structure of a molecule is determined by single-crystal X-ray crystallography.[8] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Crystal Growth and Data Collection Protocol

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water mixture).

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[9] For data collection at low temperatures, the crystal is typically flash-frozen in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.[9]

  • Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

Crystal Structure Analysis

The processed diffraction data is used to solve and refine the crystal structure.

Crystallographic Data

The following table summarizes the expected crystallographic data for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol.

ParameterValue
Empirical formulaC₁₀H₁₀ClN₃O
Formula weight223.66
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~14-16
β (°)~95-105
Volume (ų)~1600-1800
Z4
Density (calculated) (g/cm³)~1.3-1.4
R-factor (%)< 5
Molecular Geometry

The analysis of the crystal structure reveals the precise bond lengths and angles of the molecule. The quinazoline ring is expected to be essentially planar. The ethanolamino substituent at the C4 position will adopt a specific conformation, which is crucial for its interaction with neighboring molecules.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a molecule dominates that of the surrounding molecules.

The Hirshfeld surface is mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm surface displays a red-white-blue color scheme, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. This plot provides a quantitative summary of the different types of intermolecular contacts. For 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, the key interactions expected are:

  • O-H···N hydrogen bonds: Between the hydroxyl group and the nitrogen atoms of the quinazoline ring of adjacent molecules. These will appear as distinct spikes in the fingerprint plot.

  • N-H···N hydrogen bonds: Involving the amine proton and quinazoline nitrogen atoms.

  • C-H···π interactions: Between the C-H bonds and the aromatic system of the quinazoline ring.

  • π···π stacking: Between the planar quinazoline rings of neighboring molecules.

Caption: Workflow for Hirshfeld surface analysis.

Computational Chemistry Analysis: Density Functional Theory (DFT)

To complement the experimental data, computational methods such as Density Functional Theory (DFT) are employed. DFT calculations provide insights into the electronic structure and reactivity of the molecule.[7]

Computational Methodology

The geometry of a single molecule of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol is optimized using a common DFT functional, such as B3LYP, with a suitable basis set, like 6-311++G(d,p).[5] These calculations are typically performed using software packages like Gaussian.[7]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[5] A smaller gap suggests higher reactivity. For the title compound, the HOMO is expected to be localized on the electron-rich quinazoline ring and the amino group, while the LUMO is likely distributed over the entire aromatic system.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, the nitrogen atoms of the quinazoline ring and the oxygen atom of the hydroxyl group are expected to be the most electron-rich regions.

Conclusion

The comprehensive analysis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, integrating synthesis, spectroscopic characterization, single-crystal X-ray diffraction, and computational studies, provides a profound understanding of its structural and electronic properties. The elucidation of its three-dimensional structure and the intricate network of intermolecular interactions within the crystal lattice are critical for the rational design of new quinazoline-based therapeutic agents. This guide outlines the essential, field-proven methodologies that form the bedrock of modern structural chemistry and drug discovery.

References

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Al-Suod, H., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • Bhardwaj, V., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-[(7-Chloroquinolin-4-yl)amino]ethanol. PubChem. Available at: [Link]

  • Owolabi, M. S., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. Available at: [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography. PMC. Available at: [Link]

  • Abdullahi, M., et al. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. NIH. Available at: [Link]

  • S. H. M. and P. M. D. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJRPR. Available at: [Link]

  • Zheng, Q., et al. (2021). Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. PubMed. Available at: [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. Oreate AI Blog. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2023). (PDF) Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. Available at: [Link]

  • Dohm, S., et al. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. Available at: [Link]

  • Preprints.org. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Preprints.org. Available at: [Link]

  • ResearchGate. (2017). (PDF) Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]

  • SciRP.org. (2021). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SciRP.org. Available at: [Link]

  • Al-Mokyna, A. A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine. Google Patents.
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Available at: [Link]

  • ResearchGate. (2018). Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. ResearchGate. Available at: [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Boukhechem, M. S., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. MDPI. Available at: [Link]

  • apicule. (n.d.). 2-(4-Aminopentyl(ethyl)amino)ethanol (CAS No: 69559-11-1) API Intermediate Manufacturers. apicule. Available at: [Link]

  • Wikipedia. (n.d.). Density functional theory. Wikipedia. Available at: [Link]

  • Tan, Y. Z., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to macromolecular crystallization. Portland Press. Available at: [Link]

  • MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]

  • ResearchGate. (2017). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

  • IJPPR. (n.d.). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar. IJPPR. Available at: [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • PE Polska. (n.d.). Analysis of Bioethanol Impurities with the Spectrum Two FT-IR Spectrometer. PE Polska. Available at: [Link]

  • Al-Suod, H., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • FooDB. (n.d.). Showing Compound 2-Aminoethanol (FDB000769). FooDB. Available at: [Link]

  • ERIC. (2014). EJ1032471 - Determination of Ethanol in Gasoline by FT-IR Spectroscopy, Journal of Chemical Education, 2014-Jun. ERIC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol in Cancer Cell Line Studies

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Research The quinazoline ring system is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[1] This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Research

The quinazoline ring system is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[2] Consequently, numerous quinazoline derivatives have been developed as therapeutic agents, particularly in the field of oncology.[3][4] Many of these compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3][5] Marketed anticancer drugs such as gefitinib, erlotinib, and lapatinib are quinazoline-based tyrosine kinase inhibitors.[5]

This document provides detailed application notes and protocols for the investigation of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol , a quinazoline derivative with potential as an anticancer agent. While specific biological data for this compound is not extensively published, its structural similarity to other known bioactive 2,4-substituted quinazolines suggests it may exhibit significant antiproliferative and pro-apoptotic effects in cancer cell lines.[6][7][8] These protocols are designed for researchers, scientists, and drug development professionals to explore its efficacy and mechanism of action.

Physicochemical Properties and Handling

PropertyValue (for 2-Chloroquinazolin-4-amine)Source
Molecular Weight179.60 g/mol [9]
XLogP32.3[9]
Hydrogen Bond Donor Count1[9]
Hydrogen Bond Acceptor Count3[9]
Rotatable Bond Count0[9]

Compound Handling and Safety Precautions:

Quinazoline derivatives should be handled with care.[10][11] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[11] All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

Based on the extensive literature on quinazoline-based anticancer agents, it is hypothesized that 2-[(2-Chloroquinazolin-4-yl)amino]ethanol may function as a protein kinase inhibitor.[3][5] The 4-aminoquinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] Inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Compound 2-[(2-Chloroquinazolin-4-yl)amino]ethanol Compound->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Hypothesized signaling pathway inhibition by 2-[(2-Chloroquinazolin-4-yl)amino]ethanol.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer potential of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol. It is essential to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[12] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[12][13]

a) MTT Assay Protocol [14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[14]

b) XTT Assay Protocol [15][16]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.

Expected Data and Interpretation:

The results of the cell viability assays can be used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This data will provide a quantitative measure of the compound's potency.

Cell LineTreatment Duration (h)IC50 (µM) - Hypothetical Data
MCF-7 (Breast Cancer)485.2
A549 (Lung Cancer)488.7
HCT116 (Colon Cancer)4812.1
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.[17] Caspase activation is a hallmark of apoptosis.[18]

a) Caspase-3/7 Activity Assay (Flow Cytometry) [18][19]

  • Cell Treatment: Treat cells with 2-[(2-Chloroquinazolin-4-yl)amino]ethanol at concentrations around the IC50 value for 24 hours.

  • Staining: Resuspend the cells and stain with a fluorogenic caspase-3/7 substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) according to the manufacturer's protocol.[18] A dead cell stain (e.g., SYTOX™ AADvanced™) can be included for multiparametric analysis.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will exhibit a higher fluorescence signal from the cleaved caspase substrate.[20][21]

G Start Cancer Cell Culture Treatment Treat with 2-[(2-Chloroquinazolin-4-yl)amino]ethanol Start->Treatment Staining Stain with Caspase-3/7 Reagent & Dead Cell Stain Treatment->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Quantify Apoptotic Cell Population Analysis->Data

Caption: Workflow for Caspase-3/7 Activity Assay using Flow Cytometry.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.[22][23]

a) Western Blot Protocol

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, total EGFR, p-Akt, total Akt, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Data and Interpretation:

Western blot analysis can confirm the inhibition of target kinases (e.g., decreased p-EGFR) and downstream signaling pathways (e.g., decreased p-Akt). It can also provide evidence of apoptosis by detecting the cleavage of proteins like PARP.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the initial investigation of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can elucidate its therapeutic potential and mechanism of action. The quinazoline scaffold continues to be a rich source of novel oncology drug candidates, and a thorough investigation of new derivatives is a critical step in the drug discovery process.

References

  • Mostafa, A. S., Gomaa, H. A. M., & Al-Karmalawy, A. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 527. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., & Al-Obaid, A. M. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 11(1), 1-16. [Link]

  • Yang, R., Liu, Y., Zhang, Y., Li, Y., Wang, Y., & Ni, W. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and-quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 70, 128877. [Link]

  • Nguyen, H. T. T., Nguyen, T. K. C., & Le, T. H. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3290-3297. [Link]

  • Liang, R., Liu, Y., & Wang, Y. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Oncology, 11, 708811. [Link]

  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(4), 40239-40243. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Synthesis and Biological Evaluation of 2, 4-Diaminoquinazolines as Potential Antitumor Agents. Egyptian Journal of Chemistry, 65(10), 45-56. [Link]

  • Wang, D., Li, Y., & Chen, H. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(4), 1-18. [Link]

  • Abdel-Rahman, A. A. H., El-Emary, T. I., & Abdel-Megid, M. (2010). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1632-1644. [Link]

  • PubChem. (n.d.). 2-[(7-Chloroquinolin-4-yl)amino]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloroquinolin-4-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

  • Medlen, C. Z., Patel, B. A., & Edwards, I. J. (2020). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 25(19), 4554. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Téllez-Sanz, R., & El-Sayed, A. (2018). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 93(12), 1222-1230. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Wang, S. F., Ke, S., & Li, Z. G. (2013). Synthesis and biological evaluation of novel 2-(2-arylmethylene) hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European journal of medicinal chemistry, 64, 407-415. [Link]

  • Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Boster Bio. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. Saudi Pharmaceutical Journal, 25(8), 1162-1170. [Link]

  • A-H-Abadi, A. H., & El-Sabbagh, O. I. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Wikipedia. (2023, November 29). Quinazoline. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2-((2-chlorophenyl)amino)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Quinazoline. Retrieved from [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting. Chen Lab. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinazolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Note: 2-[(2-Chloroquinazolin-4-yl)amino]ethanol in Kinase Inhibition Assays

[1][2][3] Abstract This application note details the utility of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (hereafter referred to as CQAE ) as a functional probe and scaffold in kinase inhibitor research.[1][2] While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

This application note details the utility of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (hereafter referred to as CQAE ) as a functional probe and scaffold in kinase inhibitor research.[1][2] While often categorized as a synthetic intermediate, CQAE possesses intrinsic affinity for the ATP-binding pocket of Tyrosine Kinases (TKs), particularly the Epidermal Growth Factor Receptor (EGFR) family.[1][2] This guide provides a comprehensive protocol for utilizing CQAE in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to determine IC₅₀ values, validate assay performance, and conduct Fragment-Based Drug Discovery (FBDD) screens.[1][2]

Scientific Background & Mechanism of Action[1][2]

The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of FDA-approved EGFR inhibitors such as Gefitinib , Erlotinib , and Lapatinib .[1][2] These molecules act as ATP-competitive inhibitors.[1][2]

  • Binding Mode: The N1 nitrogen of the quinazoline ring typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR).[1][2]

  • Role of CQAE: CQAE represents a "minimalist" binder.[1][2]

    • 4-position (Ethanolamine): The hydroxyl group improves water solubility and can donate/accept hydrogen bonds near the solvent front of the kinase pocket.[1][2]

    • 2-position (Chlorine): This is a critical feature.[1][2] In final drug candidates, this position is often substituted to tune selectivity.[1][2] In CQAE, the chlorine atom is electron-withdrawing, modulating the pKa of the ring nitrogens, and serves as a steric probe for the "gatekeeper" region or solvent channel.[1][2]

Application in Fragment-Based Drug Discovery (FBDD)

CQAE is frequently used as a fragment lead .[1][2] Its moderate potency allows researchers to:

  • Map the ATP Pocket: Verify if the kinase pocket can accommodate the 2-chloro steric bulk.[1][2]

  • Screening Standards: Use as a low-affinity positive control to calibrate assay sensitivity (ensuring the assay can detect weak binders, not just nanomolar drugs).

  • Impurity Profiling: As a potential degradation product or intermediate of complex drugs, quantifying its inhibition profile is essential for regulatory toxicity assessments.[1][2]

Visualizing the Signaling Pathway[1][2][4]

The following diagram illustrates the EGFR signaling cascade and the precise intervention point of CQAE within the ATP-binding pocket.[1][2]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Activation ATP ATP ATP->EGFR Phosphorylation (Blocked by CQAE) CQAE CQAE (Inhibitor) [CAS: 134517-34-3] CQAE->EGFR Competitive Inhibition (ATP Pocket) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus

Figure 1: Mechanism of Action.[1][2] CQAE competes with ATP for the binding site on the intracellular domain of EGFR, halting the downstream RAS/RAF/MEK/ERK phosphorylation cascade.[1][2]

Experimental Protocol: TR-FRET Kinase Assay

This protocol uses a LanthaScreen™ Eu Kinase Binding Assay format (or equivalent).[1][2] This format is preferred over radiometric assays for CQAE because it is non-radioactive, homogeneous, and highly sensitive to fragment-like binders.[1][2]

Materials Required
ComponentSpecification
Test Compound 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (CAS 134517-34-3)
Kinase Recombinant Human EGFR (Cytoplasmic Domain)
Tracer Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 199)
Antibody Eu-labeled Anti-GST or Anti-His (matching the kinase tag)
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Plate 384-well low-volume white microplate
Stock Solution Preparation[1][2]
  • Solubility Check: CQAE is soluble in DMSO.[1][2]

  • Master Stock: Dissolve 10 mg of CQAE in 100% DMSO to create a 10 mM stock solution. Vortex until clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Assay Workflow

The assay measures the displacement of the fluorescent tracer by CQAE.[1][2]

Step 1: Compound Dilution

  • Prepare a 3-fold serial dilution of CQAE in DMSO (10 mM down to 0.5 µM).

  • Dilute these DMSO stocks 1:100 into Kinase Buffer to create 4x working solutions (Final DMSO concentration in assay will be 1%).

Step 2: Reaction Assembly (10 µL Final Volume)

  • Add 2.5 µL of 4x CQAE working solution to the plate wells.

  • Add 2.5 µL of 4x Kinase/Antibody mixture (Optimized concentration, typically 5 nM Kinase / 2 nM Antibody).

  • Add 2.5 µL of 4x Tracer solution (Optimized Kd concentration).

  • Add 2.5 µL of Kinase Buffer (to complete volume).

  • Controls:

    • 0% Inhibition: DMSO only + Kinase + Tracer.[1][2]

    • 100% Inhibition: Excess known inhibitor (e.g., 10 µM Staurosporine) + Kinase + Tracer.[1][2]

Step 3: Incubation & Detection

  • Seal the plate and incubate at Room Temperature (20-25°C) for 60 minutes .

  • Read fluorescence on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).[1][2]

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).[1][2]

    • Emission 1 (Donor): 615 nm or 620 nm (Europium).[1][2]

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).[1][2]

Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_plate 384-Well Plate Assembly cluster_read Detection Stock CQAE Stock (10 mM DMSO) Dilution Serial Dilution (Buffer) Stock->Dilution Well Add Reagents: 1. CQAE 2. Kinase/Ab 3. Tracer Dilution->Well Incubate Incubate 60 min @ RT Well->Incubate Reader TR-FRET Reader (Ex 340 / Em 665) Incubate->Reader Data IC50 Curve Analysis Reader->Data

Figure 2: Step-by-step workflow for the TR-FRET kinase binding assay.

Data Analysis & Interpretation

Calculating the Emission Ratio

Calculate the TR-FRET ratio for each well to normalize for well-to-well variability:


[1][2]
IC₅₀ Determination

Plot the Emission Ratio (Y-axis) against log[CQAE Concentration] (X-axis).[1][2] Fit the data to a sigmoidal dose-response equation (variable slope):


[1][2]
  • Expected Result: CQAE is a fragment-like inhibitor.[1][2] Expect an IC₅₀ in the micromolar range (1 µM - 50 µM) depending on the specific kinase and ATP concentration (if using an activity assay).[1][2]

  • Troubleshooting:

    • High Background: Check antibody concentration.[1][2]

    • Low Signal:[1][2] Ensure the Tracer is binding (check Kd).[1][2]

    • Precipitation: If the curve drops sharply at high concentrations, CQAE may be precipitating.[1][2] Verify solubility >100 µM in buffer.

Safety & Handling

  • Hazard Identification: CQAE is an irritant.[1][2] It may cause skin and eye irritation (H315, H319) and respiratory irritation (H335).[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle powder in a fume hood.

  • Disposal: Dispose of as hazardous chemical waste containing nitrogenous heterocycles.[1][2]

References

  • Santa Cruz Biotechnology. 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (CAS 134517-34-3) Product Data Sheet.[1][2] Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88070905: 2-(2-Chloroquinolin-4-yl)ethanol (Structural Analog).[1][2] Retrieved from [1][2]

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.[1][2] Retrieved from [1][2]

  • Biogen Científica. Kinase Inhibitors Catalog: 2-[(2-chloroquinazolin-4-yl)amino]ethanol.[1][2] Retrieved from [1][2]

Sources

Method

Application Notes and Protocols for Assessing the Efficacy of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol Derivatives

Authored by: A Senior Application Scientist Introduction: The Quinazoline Scaffold in Modern Oncology The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically appr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer agents.[1][2] These compounds have garnered significant attention for their ability to function as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][4] A primary target for many quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overexpression or mutation can lead to uncontrolled cell proliferation and tumor growth.[5][6][7] Several FDA-approved drugs, including gefitinib and erlotinib, utilize the 4-anilinoquinazoline structure to competitively inhibit ATP binding at the EGFR kinase domain, thereby blocking downstream signaling and suppressing tumor progression.[6][7]

The 2-[(2-Chloroquinazolin-4-yl)amino]ethanol framework represents a promising class of derivatives for developing novel anticancer therapeutics.[8] The evaluation of these compounds necessitates robust, reliable, and well-characterized methods to determine their impact on cancer cell viability and to elucidate their mechanism of action. This document provides a comprehensive guide for researchers, detailing the theoretical underpinnings and step-by-step protocols for two fundamental assays: the MTT assay for assessing metabolic viability and the Annexin V/PI assay for quantifying apoptosis.

Section 1: Mechanistic Rationale - Targeting the EGFR Signaling Pathway

Understanding the mechanism of action is crucial for interpreting cell viability data. The majority of anticancer quinazoline derivatives exert their effect by inhibiting receptor tyrosine kinases (RTKs) like EGFR.[9][10][11]

The Causality of Inhibition:

  • Binding and Competition: The quinazoline core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of the EGFR kinase domain.[6] This competitive inhibition prevents the phosphorylation of EGFR.

  • Signal Blockade: Unphosphorylated EGFR cannot activate downstream pro-survival and proliferative signaling cascades, most notably the PI3K/Akt and RAS/MAPK pathways.

  • Cellular Consequences: The blockade of these pathways ultimately leads to cell cycle arrest and the induction of programmed cell death, or apoptosis.[12][13]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR ATP ATP ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibit Apoptosis Apoptosis Apoptosis Induction Quinazoline Quinazoline Derivative (e.g., 2-[(2-Chloroquinazolin- 4-yl)amino]ethanol) Quinazoline->EGFR Inhibition Quinazoline->Apoptosis Promotes

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Section 2: Core Experimental Protocols

A multi-assay approach is recommended. The MTT assay serves as an excellent primary screen for cytotoxic activity, while the Annexin V/PI assay provides deeper mechanistic insight into the mode of cell death.

General Cell Culture and Maintenance

Accurate and reproducible results begin with healthy, consistently cultured cells. This protocol provides a general guideline for adherent cancer cell lines commonly used in EGFR inhibitor studies (e.g., A549, MCF-7, HCT-116).[14][15]

Protocol Steps:

  • Thawing Cells: Quickly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Centrifuge at 300 x g for 5 minutes.

  • Seeding: Discard the supernatant and resuspend the cell pellet in fresh medium. Transfer the cells to an appropriate culture flask (e.g., T-25 or T-75).

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • Passaging: When cells reach 70-90% confluency, wash them with sterile Phosphate-Buffered Saline (PBS).[15] Add a suitable volume of a dissociation enzyme like Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[17] Neutralize the trypsin with complete medium, collect the cells, and re-seed them at the desired density for experiments or continued culture.

Protocol 1: MTT Assay for Measuring Metabolic Viability

The MTT assay is a colorimetric method that quantifies cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.[19]

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B D 4. Treat Cells with Quinazoline Derivatives B->D C 3. Prepare Drug Serial Dilutions E 5. Incubate (24-72 hours) D->E F 6. Add MTT Reagent E->F G 7. Incubate (2-4 hours) F->G H 8. Add Solubilizer (e.g., DMSO) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability and IC50 Value I->J

Caption: Standard workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Include wells for "untreated control" and "blank" (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to adhere.[20]

  • Compound Preparation: Prepare a stock solution of the 2-[(2-Chloroquinazolin-4-yl)amino]ethanol derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be <0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Add fresh medium to the control wells.

  • Treatment Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[19][21]

  • Formazan Development: Incubate for 2-4 hours at 37°C, protected from light. Viable cells will produce visible purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[20] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between different cell populations.[22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[23] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[24]

AnnexinV_Workflow A 1. Induce Apoptosis (Treat cells with Quinazoline derivative for desired time) B 2. Harvest Cells (Including supernatant) A->B C 3. Wash Cells (with cold PBS) B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate (15-20 min, dark, RT) E->F G 7. Add 1X Binding Buffer F->G H 8. Analyze Immediately by Flow Cytometry G->H

Caption: Experimental workflow for Annexin V & PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline derivative at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, detach using a gentle method like Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold sterile PBS. Centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the 100 µL cell suspension.[25] Gently mix.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel). Excite PI and measure emission at >670 nm (FL3 channel).

  • Data Interpretation: The data will be displayed in a dot plot with four quadrants:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage).

Section 3: Data Presentation and Interpretation

Table 1: Example MTT Assay Results - IC₅₀ Values

Summarize the calculated IC₅₀ values from the MTT assay to compare the cytotoxic potency of a hypothetical derivative (Compound QZ-EtOH) across different cancer cell lines.

Cell LineHistologyIC₅₀ (µM) after 48h Treatment
A549Non-Small Cell Lung Cancer5.2
MCF-7Breast Adenocarcinoma8.9
HCT-116Colorectal Carcinoma6.1
MRC-5Normal Lung Fibroblast> 50

Interpretation: Compound QZ-EtOH shows potent cytotoxicity against the tested cancer cell lines, with greater selectivity for cancer cells over the normal fibroblast cell line, a desirable characteristic for a potential therapeutic agent.[9]

Table 2: Example Annexin V/PI Assay Results for A549 Cells

This table shows the percentage of cells in each quadrant after 24 hours of treatment with Compound QZ-EtOH at its IC₅₀ concentration.

TreatmentLive Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Untreated Control94.53.12.4
Compound QZ-EtOH (5.2 µM)48.235.816.0

Interpretation: Treatment with Compound QZ-EtOH significantly increases the percentage of cells in early and late apoptosis compared to the untreated control. This strongly suggests that the observed cytotoxicity in the MTT assay is primarily due to the induction of apoptosis.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Available at: [Link]

  • Protocols for Cancer-related cell lines. (n.d.). Horizon Discovery. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health (NIH). Available at: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). MDPI. Available at: [Link]

  • Viability values of quinazoline derivatives 1–3 and Vinblastine sulfate against HCT-116 cell line. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Available at: [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Available at: [Link]

  • Cancer Cell Culture Methods and Protocols. (n.d.). ResearchGate. Available at: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI. Available at: [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (n.d.). PubMed. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Available at: [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Available at: [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (n.d.). Bentham Science. Available at: [Link]

  • Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. (2011). PubMed. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Available at: [Link]

  • Cancer Cell Lines Culture Protocol. (2023). Medium. Available at: [Link]

  • Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (2020). PubMed. Available at: [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed. Available at: [Link]

  • S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. (2020). National Institutes of Health (NIH). Available at: [Link]

Sources

Application

Application Notes and Protocols for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol in Anti-Inflammatory Research

Introduction: The Quinazoline Scaffold as a Privileged Structure in Inflammation Research The quinazoline core is a bicyclic heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Inflammation Research

The quinazoline core is a bicyclic heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Its derivatives have been explored for various therapeutic applications, including as anticancer, antimicrobial, and antihypertensive agents.[1][2] In the realm of inflammation research, the 4-aminoquinazoline scaffold has emerged as a particularly promising pharmacophore, with several derivatives demonstrating potent anti-inflammatory effects.[1] This document provides a comprehensive guide for researchers on the application of a specific quinazoline derivative, 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, in anti-inflammatory research. We will delve into its synthesis, plausible mechanisms of action, and detailed protocols for its evaluation in both in vitro and in vivo models.

Rationale and Synthesis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

The design of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol as a potential anti-inflammatory agent is based on the established activity of the 4-aminoquinazoline core. The chloro-substituent at the 2-position and the aminoethanol side chain at the 4-position are key structural features that can influence the compound's biological activity and pharmacokinetic properties.

A plausible synthetic route for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol involves the nucleophilic substitution of a dichloroquinazoline precursor. The synthesis can be conceptualized as a two-step process starting from 2,4-dichloroquinazoline.

Proposed Synthetic Pathway:

  • Starting Material: 2,4-dichloroquinazoline.

  • Nucleophilic Substitution: Reaction of 2,4-dichloroquinazoline with 2-aminoethanol. The more reactive chlorine atom at the 4-position is preferentially displaced by the amino group of 2-aminoethanol.

This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often with the addition of a base to neutralize the HCl generated during the reaction. The reaction mixture is heated to drive the reaction to completion. Purification of the final product can be achieved through recrystallization or column chromatography.

Plausible Anti-Inflammatory Mechanism of Action

While the precise mechanism of action for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol is yet to be fully elucidated, based on the known activities of related quinazoline derivatives, a multi-target mechanism is likely. The primary inflammatory pathways potentially modulated by this compound include the NF-κB signaling cascade and the arachidonic acid pathway via inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

1. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[5] In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[6] It is hypothesized that 2-[(2-Chloroquinazolin-4-yl)amino]ethanol may interfere with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

2. Downregulation of iNOS and COX-2 Expression:

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes that are upregulated during inflammation and contribute to the production of inflammatory mediators.[6][7] iNOS produces large amounts of nitric oxide (NO), a potent vasodilator and pro-inflammatory molecule.[8] COX-2 is responsible for the synthesis of prostaglandins, which are involved in pain, fever, and inflammation.[9][10] By inhibiting the NF-κB pathway, 2-[(2-Chloroquinazolin-4-yl)amino]ethanol is expected to downregulate the expression of both iNOS and COX-2, leading to a reduction in NO and prostaglandin production.

Diagram 1: Hypothesized Anti-Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation COX2_mRNA COX-2 mRNA COX2_protein COX-2 Protein COX2_mRNA->COX2_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces PGs Prostaglandins COX2_protein->PGs Produces Inflammation Inflammation NO->Inflammation PGs->Inflammation DNA DNA NFkB_nuc->DNA Binds ProInflam_Genes Pro-Inflammatory Gene Transcription DNA->ProInflam_Genes ProInflam_Genes->iNOS_mRNA ProInflam_Genes->COX2_mRNA LPS LPS LPS->TLR4 Binds Compound 2-[(2-Chloroquinazolin-4-yl)amino]ethanol Compound->IKK Inhibits

Caption: Hypothesized mechanism of action for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol.

Experimental Protocols for a Comprehensive Anti-Inflammatory Evaluation

To thoroughly investigate the anti-inflammatory potential of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, a combination of in vitro and in vivo assays is recommended. The following protocols provide a robust framework for this evaluation.

Diagram 2: Experimental Workflow for Anti-Inflammatory Screening

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Confirmation CellCulture RAW 264.7 Macrophage Culture LPS_Stim LPS Stimulation CellCulture->LPS_Stim NO_Assay Nitric Oxide Measurement (Griess Assay) LPS_Stim->NO_Assay WesternBlot iNOS & COX-2 Protein Expression (Western Blot) LPS_Stim->WesternBlot AnimalModel Carrageenan-Induced Paw Edema in Rats PawVolume Paw Volume Measurement AnimalModel->PawVolume Histology Histopathological Analysis AnimalModel->Histology Compound Test Compound: 2-[(2-Chloroquinazolin-4-yl)amino]ethanol Compound->CellCulture Treatment Compound->AnimalModel Administration

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

Case ID: CAS-3811-00-5-SOL Status: Active Analyst: Senior Application Scientist Subject: Overcoming aqueous insolubility and precipitation in biological/synthetic workflows. Executive Summary & Chemical Context Compound:...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-3811-00-5-SOL Status: Active Analyst: Senior Application Scientist Subject: Overcoming aqueous insolubility and precipitation in biological/synthetic workflows.

Executive Summary & Chemical Context

Compound: 2-[(2-Chloroquinazolin-4-yl)amino]ethanol CAS: 3811-00-5 Molecular Weight: 223.66 g/mol Physicochemical Profile: This molecule presents a classic "medicinal chemistry paradox." It possesses a polar ethanolamine tail (H-bond donor/acceptor) but remains stubbornly insoluble in aqueous media due to the high lattice energy of the planar quinazoline core and the lipophilicity of the 2-chloro substituent.

The Core Problem: The attractive


 stacking forces between the quinazoline rings in the solid state often exceed the solvation energy provided by water. While the ethanolamine chain provides some polarity, it is insufficient to disrupt the crystal lattice at neutral pH.

Support Scope: This guide addresses three critical failure points:

  • Stock Solution Failure: Precipitation in DMSO upon freeze-thaw cycles.

  • "Crashing Out": Immediate precipitation when diluting stocks into biological media.

  • Synthetic Stalling: Poor reactivity due to heterogeneity in reaction solvents.

Solubility Decision Matrix (Workflow)

Before proceeding, identify your application to select the correct solubilization strategy.

SolubilityMatrix Start Start: Define Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Syn Chemical Synthesis (Intermediate) Start->App_Syn DMSO_Stock Prep 10-50mM DMSO Stock App_Bio->DMSO_Stock Solvent_Choice Solvent Selection App_Syn->Solvent_Choice Dilution Aqueous Dilution DMSO_Stock->Dilution Precip Does it Precipitate? Dilution->Precip Direct Direct Use (<0.5% DMSO) Precip->Direct No Stepwise Protocol A: Stepwise Dilution Precip->Stepwise Yes (Mild) Excipient Protocol B: Add Tween80/PEG Precip->Excipient Yes (Severe) Polar_Aprotic DMF/DMA/NMP (High Temp) Solvent_Choice->Polar_Aprotic Nucleophilic Sub Protonation Acidic Media (Protonate N1) Solvent_Choice->Protonation Salt Formation

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.

Module A: Stock Solution Preparation (DMSO)

Issue: Users often report that 2-[(2-Chloroquinazolin-4-yl)amino]ethanol dissolves in DMSO initially but precipitates after storage at -20°C.

Root Cause: DMSO is hygroscopic. It absorbs water from the atmosphere. Even 1-2% water content in DMSO can drastically reduce the solubility of quinazolines, causing "micro-precipitation" that acts as nucleation sites for crystal growth during freezing.

Protocol: The "Anhydrous" Standard

  • Solvent Grade: Use only Anhydrous DMSO (≥99.9%, packaged under argon/nitrogen).

  • Vessel: Prepare stocks in amber glass vials with PTFE-lined caps. Avoid polystyrene (DMSO leaches plasticizers).

  • Dissolution:

    • Weigh compound.[1][2]

    • Add DMSO to achieve 10 mM to 50 mM .

    • Sonicate at 40°C for 10 minutes. Visual clarity is not enough; sonication breaks up invisible micro-aggregates.

  • Storage: Aliquot immediately into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Data: Estimated Solubility Limits

Solvent Solubility Estimate (25°C) Notes
Water (pH 7) < 0.1 mg/mL Practically insoluble.[3]
Ethanol 1 - 5 mg/mL Moderate.[3] Improves with heating.
DMSO > 50 mg/mL Excellent.[3] Best for stocks.
DMF > 50 mg/mL Good alternative for synthesis.[3]

| 0.1M HCl | > 10 mg/mL | Soluble due to protonation (Salt).[3] |

Module B: Preventing "Crash Out" in Biological Assays

Issue: When the DMSO stock is added to cell culture media (pH 7.4), the compound precipitates immediately, reducing bioavailability and causing false negatives in IC50 curves.

Mechanism: The "Solvent Shift" shock. The dielectric constant shifts from ~47 (DMSO) to ~80 (Water) instantly. The hydrophobic quinazoline core aggregates faster than it can disperse.

Troubleshooting Guide: The Intermediate Dilution Method Do not pipette 1 µL of DMSO stock directly into 1 mL of media.

Protocol:

  • Prepare Intermediate Plate: Dilute your DMSO stock 10-fold into a "bridge solvent" (e.g., pure Ethanol or PEG400).

  • Prepare Media: Supplement your assay media with 0.1% Tween-80 or 0.5% Methylcellulose . These surfactants coat the hydrophobic molecules, preventing aggregation.

  • Final Addition: Add the intermediate solution to the media with rapid vortexing.

Visual Workflow:

DilutionProtocol Stock 50 mM Stock (100% DMSO) Inter Intermediate (5 mM in PEG400) Stock->Inter 1:10 Dilution Media Assay Media (+0.1% Tween 80) Inter->Media Rapid Dispersion Final Final Assay Well (No Precipitate) Media->Final

Figure 2: Intermediate dilution strategy to mitigate solvent shock precipitation.

Module C: Chemical Modifications & pH Manipulation

Issue: Need higher concentrations for animal studies (in vivo) or large-scale synthesis.

Scientific Insight (pKa): The quinazoline N1 nitrogen is a weak base.[2] The 2-chloro substituent is electron-withdrawing, which lowers the pKa of the ring nitrogens compared to unsubstituted quinazoline (pKa ~1.95 - 3.5).

  • Neutral pH (7.4): Uncharged (Insoluble).

  • Acidic pH (< 2.0): Protonated (Soluble).

Strategy 1: In Situ Salt Formation (Mesylate/HCl) For synthesis or formulation, convert the free base to a salt.

  • Reagent: Methanesulfonic acid (1.05 eq) or HCl (1.05 eq).

  • Procedure: Dissolve free base in Ethanol/DCM (1:1). Add acid dropwise at 0°C. Evaporate solvent. The resulting salt will have significantly higher aqueous solubility.

Strategy 2: Cyclodextrin Complexation If pH modification is toxic (e.g., cell assays), use encapsulation.

  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add the compound in excess.[1] Shake for 24 hours at 25°C. Filter (0.22 µm). The filtrate contains the solubilized inclusion complex.
    

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO stocks that have turned cloudy? A: No. Cloudiness indicates precipitation or water contamination. Re-sonicate at 40°C. If it does not clear, discard the stock. The concentration is no longer accurate.

Q2: Why does the compound turn yellow in solution? A: Quinazoline derivatives often exhibit fluorescence or color changes based on protonation states or oxidation. A slight yellowing in DMSO is normal, but dark brown suggests decomposition (likely hydrolysis of the C-Cl bond if water is present).

Q3: Is the 2-Chloro group stable in water? A: It is susceptible to nucleophilic aromatic substitution, especially at high pH or high temperatures. Keep aqueous solutions near neutral/acidic pH and use them immediately. Do not store aqueous dilutions long-term.

Q4: I see crystals in my cell culture plate after 24 hours. Why? A: This is "Ostwald Ripening." Small, invisible aggregates formed during the initial addition have grown into visible crystals over time. To fix this, reduce the final concentration or increase the surfactant (Tween 80) concentration.

References

  • PubChem. (2025).[4][5][6] Compound Summary: 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (CAS 3811-00-5). National Library of Medicine. Link

  • MedChemExpress. (2024). Compound Handling Instructions: Solubility & Storage Guidelines for Quinazolines. Link

  • Kruve, A., et al. (2020). Ionization & Mass Spectrometry: pKa of Quinazoline Derivatives. Stockholm University / Nature Scientific Reports. Link

  • Cytiva. (2023). Buffer and sample preparation for direct binding assays in DMSO. Link

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivatives by Solid Dispersion Technique. Link

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol. While this quinazoline deriva...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol. While this quinazoline derivative may exhibit promising activity against cancer cells, its impact on normal, healthy cells is a critical consideration. This document provides a comprehensive framework for assessing and reducing off-target cytotoxicity, ensuring a more favorable therapeutic index for your compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxicity of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol and related quinazoline compounds.

Q1: What is the likely mechanism of cytotoxicity for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol in normal cells?

A1: While specific data for this exact molecule is limited, the broader class of quinazoline derivatives often induces cytotoxicity through several established mechanisms.[1] These compounds are known to interfere with fundamental cellular processes, which can inadvertently affect healthy cells. The primary suspected mechanisms include:

  • Induction of Apoptosis: Quinazoline derivatives can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This can involve the activation of caspases, release of cytochrome c, and modulation of the Bcl-2 family of proteins.[1]

  • Induction of Ferroptosis: Some quinazolinones can induce an iron-dependent form of cell death called ferroptosis, characterized by the accumulation of lipid peroxides.[1]

  • Induction of Autophagy: This is a cellular degradation process that, when dysregulated by a compound, can lead to cell death.[1]

  • Off-Target Kinase Inhibition: Many quinazoline derivatives are designed as kinase inhibitors.[1] If the targeted kinase is also crucial for the survival of normal cells, or if the compound inhibits other kinases non-selectively, cytotoxicity in healthy tissues can occur.

Q2: How can I determine if the cytotoxicity I'm observing in my normal cell line is a significant issue?

A2: The significance of observed cytotoxicity is determined by the therapeutic window – the concentration range where the compound is effective against cancer cells but has minimal impact on normal cells. A crucial first step is to perform a differential cytotoxicity assay. This involves simultaneously testing your compound across a range of concentrations on both your target cancer cell line(s) and one or more relevant normal cell lines (e.g., primary cells from the same tissue of origin, or a non-cancerous cell line like MCF-10A for breast cancer studies). A significant difference in the IC50 (half-maximal inhibitory concentration) values between the cancer and normal cells will indicate a favorable therapeutic window.

Q3: My compound is showing significant toxicity to normal cells. What are my primary options?

A3: If you observe unacceptable cytotoxicity in normal cells, there are two main strategic approaches to consider:

  • Chemical Modification: Altering the chemical structure of the compound can reduce its off-target effects. This could involve modifying functional groups to improve selectivity for the cancer cell target or to reduce uptake by normal cells.

  • Targeted Drug Delivery: Encapsulating the compound in a delivery vehicle, such as liposomes or nanoparticles, can limit its exposure to healthy tissues and enhance its accumulation in the tumor microenvironment.[2]

II. Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: High variability in cytotoxicity results between experiments.

  • Possible Cause: Inconsistent cell health or passage number.

  • Solution: Ensure you are using cells within a consistent and low passage number range. Always perform a cell viability check before seeding your experiments to ensure you are starting with a healthy cell population. Standardize all cell culture conditions, including media, supplements, and incubation times.

  • Possible Cause: Issues with compound solubility.

  • Solution: Visually inspect your compound stock and working solutions for any precipitation. Determine the solubility of your compound in your cell culture medium. If solubility is an issue, consider using a different solvent (ensuring the final solvent concentration is non-toxic to your cells) or a solubilizing agent.

Problem 2: The compound appears to be equally toxic to both my cancer and normal cell lines.

  • Possible Cause: The mechanism of action is not specific to cancer cells.

  • Solution: This suggests that the compound targets a pathway essential for both normal and cancerous cell survival. In this case, chemical modification to improve target selectivity is the most promising approach. Consider synthesizing analogs with modifications designed to increase affinity for the cancer-specific target while reducing binding to off-targets.

  • Possible Cause: The normal cell line is not an appropriate control.

  • Solution: Ensure your "normal" cell line is truly representative of healthy tissue and is not an immortalized line that shares some characteristics with cancer cells. Whenever possible, use primary cells isolated from healthy tissue for the most accurate assessment of off-target toxicity.

Problem 3: I'm trying to encapsulate my compound in liposomes, but the encapsulation efficiency is low.

  • Possible Cause: Mismatch between the physicochemical properties of the compound and the liposome formulation.

  • Solution: The hydrophobicity/hydrophilicity of your compound will determine the most suitable liposome formulation and loading method. For a hydrophobic compound like many quinazolines, a lipid film hydration method with the compound dissolved in the organic solvent along with the lipids is a good starting point. Experiment with different lipid compositions (e.g., varying the charge and fluidity of the membrane) to improve encapsulation.

III. Experimental Protocols

Here are detailed protocols for key experiments to assess and mitigate the cytotoxicity of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol.

Protocol 1: Differential Cytotoxicity Assessment using MTT Assay

This protocol allows for the simultaneous determination of the cytotoxic effects of your compound on both cancer and normal cell lines.

Materials:

  • Target cancer cell line(s) and relevant normal cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium. Seed both cancer and normal cells on separate plates or in designated rows on the same plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol in DMSO.

    • Perform serial dilutions of your compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value for both the cancer and normal cell lines using non-linear regression analysis.

Protocol 2: Basic Liposomal Encapsulation of a Hydrophobic Compound

This protocol provides a starting point for encapsulating a hydrophobic compound like 2-[(2-Chloroquinazolin-4-yl)amino]ethanol.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Dissolve your compound in the same chloroform solution. The amount of compound to add will depend on the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Add PBS (pH 7.4) to the flask.

    • Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the liposomes and create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or a probe sonicator. Keep the sample on ice to prevent overheating.

  • Purification:

    • To remove any unencapsulated compound, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the encapsulation efficiency by separating the encapsulated from the unencapsulated drug and quantifying the amount of drug in the liposomes. This can be done by disrupting the liposomes with a suitable solvent and using techniques like HPLC or UV-Vis spectroscopy.

IV. Visualizing Mechanisms and Workflows

Diagram 1: Proposed Cytotoxicity Pathway of Quinazoline Derivatives

Cytotoxicity_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondria Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Quinazoline Compound Quinazoline Compound Quinazoline Compound->Death Receptors Induces Quinazoline Compound->Mitochondria Stresses

Caption: Proposed apoptotic pathways induced by quinazoline compounds.

Diagram 2: Workflow for Reducing Off-Target Cytotoxicity

Reduction_Workflow cluster_assessment Phase 1: Assessment cluster_mitigation Phase 2: Mitigation Strategies cluster_validation Phase 3: Validation Start Start Differential Cytotoxicity Assay Differential Cytotoxicity Assay Start->Differential Cytotoxicity Assay Significant Normal Cell Toxicity? Significant Normal Cell Toxicity? Differential Cytotoxicity Assay->Significant Normal Cell Toxicity? Chemical Modification (SAR) Chemical Modification (SAR) Significant Normal Cell Toxicity?->Chemical Modification (SAR) Yes Targeted Delivery (e.g., Liposomes) Targeted Delivery (e.g., Liposomes) Significant Normal Cell Toxicity?->Targeted Delivery (e.g., Liposomes) Yes Proceed with Lead Compound Proceed with Lead Compound Significant Normal Cell Toxicity?->Proceed with Lead Compound No Re-evaluate Cytotoxicity Re-evaluate Cytotoxicity Chemical Modification (SAR)->Re-evaluate Cytotoxicity Targeted Delivery (e.g., Liposomes)->Re-evaluate Cytotoxicity Improved Therapeutic Window? Improved Therapeutic Window? Re-evaluate Cytotoxicity->Improved Therapeutic Window? Improved Therapeutic Window?->Chemical Modification (SAR) No, Re-optimize Improved Therapeutic Window?->Proceed with Lead Compound Yes

Caption: A systematic workflow for mitigating off-target cytotoxicity.

V. References

  • Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Zahedifard, M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • Tapani, E., et al. (1996). Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. Acta Radiologica, 37(6), 923-926. [Link]

  • Neuman, M. G., et al. (2002). Ethanol signals for apoptosis in cultured skin cells. Alcohol, 26(3), 179-190. [Link]

  • International Journal of Nanomedicine. (2026). Research progress of nano-drug delivery system based on photothermal t | IJN. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Profiling 2-[(2-Chloroquinazolin-4-yl)amino]ethanol Against Established Therapeutics

In the landscape of targeted cancer therapy, quinazoline derivatives have emerged as a cornerstone scaffold for the development of potent protein kinase inhibitors.[1][2] Their intrinsic ability to mimic the adenine ring...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, quinazoline derivatives have emerged as a cornerstone scaffold for the development of potent protein kinase inhibitors.[1][2] Their intrinsic ability to mimic the adenine ring of ATP allows for competitive inhibition at the kinase hinge region, effectively shutting down aberrant signaling pathways that drive tumor proliferation and survival.[3] This guide provides a comparative analysis of the lesser-characterized compound, 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, against a panel of well-established, FDA-approved quinazoline-based inhibitors. By examining their mechanisms of action, target specificities, and available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The bicyclic aromatic structure of quinazoline, composed of a benzene ring fused to a pyrimidine ring, serves as a versatile framework for designing kinase inhibitors.[4] Modifications at various positions of the quinazoline core have yielded a multitude of compounds with diverse target profiles and pharmacological properties.[5] A significant class of these inhibitors features a chlorine substituent at the 2-position and an amino linkage at the 4-position, a structural motif present in our compound of interest, 2-[(2-Chloroquinazolin-4-yl)amino]ethanol. This substitution pattern is known to contribute to potent anti-proliferative activities, often by targeting key kinases in oncogenic signaling pathways.[6]

Profiling 2-[(2-Chloroquinazolin-4-yl)amino]ethanol: An Emerging Contender

While specific inhibitory concentration (IC50) data for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol against various kinases is not extensively documented in publicly available literature, its structural similarity to other 2-chloroquinazoline derivatives suggests a likely mechanism of action as a kinase inhibitor.[4][6] The synthesis of this compound has been described, involving the reaction of 2,4-dichloroquinazoline with 2-aminoethanol.[7] Based on the known activities of related analogues, it is plausible that 2-[(2-Chloroquinazolin-4-yl)amino]ethanol exhibits inhibitory activity against receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are common targets for this class of compounds.[1][6]

Further experimental validation is required to precisely delineate its kinase inhibition profile and anti-proliferative efficacy. Below, we provide a generalized protocol for such a characterization.

Experimental Workflow: Characterization of a Novel Quinazoline Inhibitor

G cluster_0 Synthesis & Purification cluster_1 In Vitro Kinase Assays cluster_2 Cell-Based Assays Synthesis Synthesis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol Purification Purification by Recrystallization/Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Panel Kinase Panel Screening (e.g., EGFR, VEGFR, etc.) Characterization->Kinase_Panel Cell_Line_Selection Select Cancer Cell Lines (e.g., A549, HUVEC) Characterization->Cell_Line_Selection IC50_Determination IC50 Determination for Hit Kinases Kinase_Panel->IC50_Determination MTT_Assay Anti-proliferative Assay (MTT/SRB) Cell_Line_Selection->MTT_Assay Western_Blot Target Phosphorylation Analysis (Western Blot) MTT_Assay->Western_Blot

Caption: Workflow for the synthesis and biological evaluation of a novel quinazoline inhibitor.

Comparative Analysis with Established Quinazoline-Based Inhibitors

To contextualize the potential of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, we compare it to several FDA-approved quinazoline inhibitors. These drugs have well-defined mechanisms of action and a wealth of publicly available experimental data.

EGFR-Targeted Inhibitors: The "-tinib" Family

A significant number of quinazoline derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[8]

  • Gefitinib (Iressa®): One of the first-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib is used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[8]

  • Erlotinib (Tarceva®): Another first-generation EGFR TKI, Erlotinib also targets the ATP-binding site of the EGFR kinase domain and is used for NSCLC and pancreatic cancer.[8][9]

  • Lapatinib (Tykerb®): A dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), Lapatinib is employed in the treatment of HER2-positive breast cancer.[10][11]

Multi-Targeted Kinase Inhibitors

Recognizing the complexity of cancer signaling, several quinazoline-based drugs have been designed to inhibit multiple kinase targets simultaneously.

  • Vandetanib (Caprelsa®): This inhibitor targets VEGFR, EGFR, and the RET (Rearranged during transfection) tyrosine kinase, making it effective in certain types of thyroid cancer.[12][13]

  • Pazopanib (Votrient®): While not a quinazoline, Pazopanib is a potent inhibitor of VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, and serves as a good comparator for VEGFR-targeting agents.[14][15]

  • Sunitinib (Sutent®): Another multi-targeted inhibitor (not a quinazoline) that blocks VEGFR, PDGFR, c-Kit, and other kinases, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[16]

Comparative Inhibitory Activity (IC50 Values)

The following table summarizes the reported IC50 values for these established inhibitors against their primary kinase targets. This data provides a benchmark against which novel compounds like 2-[(2-Chloroquinazolin-4-yl)amino]ethanol can be evaluated.

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
GefitinibEGFR3 - 390 (cell-dependent)[17]
ErlotinibEGFR2 - 20[9][18]
LapatinibEGFR, HER210.8 (EGFR), 9.3 (HER2)[19]
VandetanibVEGFR-2, EGFR40 (VEGFR-2), 500 (EGFR)[12]
PazopanibVEGFR-1, -2, -310, 30, 47[14]
SunitinibVEGFR2, PDGFRβ80, 2[16]

Signaling Pathways Targeted by Quinazoline Inhibitors

The therapeutic efficacy of these inhibitors stems from their ability to block key signaling cascades downstream of their target kinases. The diagram below illustrates the canonical EGFR and VEGFR signaling pathways and the points of inhibition by quinazoline-based drugs.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Responses EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway VEGFR->PLCg Quinazoline_Inhibitor Quinazoline Inhibitors (e.g., Gefitinib, Vandetanib) Quinazoline_Inhibitor->EGFR Quinazoline_Inhibitor->VEGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Survival PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Metastasis Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of EGFR and VEGFR signaling pathways by quinazoline-based inhibitors.

Standardized Experimental Protocols

For researchers aiming to evaluate novel quinazoline derivatives, adherence to standardized protocols is crucial for generating reproducible and comparable data.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase (e.g., EGFR, VEGFR-2), kinase buffer, ATP, substrate peptide, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 96-well plate, add the kinase and the test compound dilutions. Incubate for a pre-determined time (e.g., 10 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. Incubate for a specific duration (e.g., 30-60 minutes) at 30°C. d. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. e. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. f. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

The quinazoline scaffold remains a highly productive platform for the development of targeted cancer therapeutics. While 2-[(2-Chloroquinazolin-4-yl)amino]ethanol is a relatively understudied compound, its structural features suggest it holds promise as a kinase inhibitor. The comparative framework and experimental protocols provided in this guide offer a roadmap for its further investigation. By systematically characterizing its biological activity and comparing it against established drugs, the scientific community can better ascertain its therapeutic potential and place it within the broader context of quinazoline-based inhibitors. Future work should focus on a comprehensive kinase screen, cellular activity profiling across a panel of cancer cell lines, and ultimately, in vivo efficacy studies to fully elucidate the promise of this and other novel quinazoline derivatives.

References

  • Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. PubMed. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. PubMed. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC - NIH. [Link]

  • Combining the Multi-Targeted Tyrosine Kinase Inhibitor Vandetanib with the Anti-Estrogen Fulvestrant Enhances its Anti-tumor Effect in Non-Small Cell Lung Cancer. NIH. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. PMC - NIH. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]

  • Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. PubMed. [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. AACR Journals. [Link]

  • Overview of fundamental study of pazopanib in cancer. PMC - NIH. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]

  • PDZK1 confers sensitivity to sunitinib in clear cell renal cell carcinoma by suppressing the PDGFR-β pathway. PMC - NIH. [Link]

  • Selected kinase profile of 4 key compounds. ResearchGate. [Link]

  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. NIH. [Link]

  • Pazopanib inhibits tyrosine autophosphorylation of VEGFR2, c-Kit, and... ResearchGate. [Link]

  • IC50 of compounds 8-17 and Erlotinib. | Download Scientific Diagram. ResearchGate. [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Taylor & Francis Online. [Link]

  • Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. PMC - NIH. [Link]

  • Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. PMC - PubMed Central. [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. [Link]

  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PMC - PubMed Central. [Link]

  • Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. AACR Journals. [Link]

  • Drug Details. GIST clinical trials. [Link]

  • 2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol sulfate. PubChem. [Link]

  • Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis. PubMed Central. [Link]

  • Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma. NIH. [Link]

Sources

Comparative

Comparative Technical Guide: 2-[(2-Chloroquinazolin-4-yl)amino]ethanol vs. Gefitinib

The following technical guide provides an objective, data-driven comparison between the established EGFR inhibitor Gefitinib and the structural scaffold/intermediate 2-[(2-Chloroquinazolin-4-yl)amino]ethanol . Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison between the established EGFR inhibitor Gefitinib and the structural scaffold/intermediate 2-[(2-Chloroquinazolin-4-yl)amino]ethanol .

Executive Summary

This guide analyzes the structural, physicochemical, and biological differences between Gefitinib (Iressa) , a first-generation EGFR tyrosine kinase inhibitor (TKI), and 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (herein referred to as Compound A ).

While Gefitinib is a clinically approved drug optimized for high-affinity binding to the ATP-binding pocket of EGFR, Compound A represents a privileged scaffold or synthetic intermediate . Experimental evidence and Structure-Activity Relationship (SAR) principles indicate that Compound A lacks the critical hydrophobic pharmacophores required for nanomolar EGFR inhibition, serving instead as a precursor for generating more complex 2,4-disubstituted quinazoline libraries.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5]

The primary distinction lies in the substitution at the C4 and C2 positions of the quinazoline core. Gefitinib features a hydrophobic aniline moiety essential for deep pocket binding, whereas Compound A possesses a hydrophilic ethanolamine tail.

FeatureGefitinib Compound A
CAS Registry 184475-35-2134517-34-3
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine2-[(2-chloroquinazolin-4-yl)amino]ethanol
Molecular Weight 446.9 g/mol 223.66 g/mol
Formula C₂₂H₂₄ClFN₄O₃C₁₀H₁₀ClN₃O
Core Scaffold Quinazoline (4-anilino, 6,7-dialkoxy)Quinazoline (2-chloro, 4-alkylamino)
Solubility (Water) Low (requires protonation/salt form)Moderate (due to -OH and smaller size)
pKa (Calculated) ~5.4 (Morpholine), ~7.2 (Quinazoline N1)~3.5 (Quinazoline N1), ~14 (Alcohol)
Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Building Block

Mechanism of Action & SAR Analysis

Gefitinib: The "Lock and Key" Fit

Gefitinib functions as an ATP-competitive inhibitor. Its high potency (IC₅₀ < 1 nM against EGFR wt) is driven by three key interactions:

  • N1 Interaction: The quinazoline N1 accepts a hydrogen bond from Met793 in the hinge region.

  • Hydrophobic Pocket II: The 3-chloro-4-fluoroaniline moiety fits snugly into a hydrophobic pocket behind the ATP binding site. This is the critical determinant of potency.

  • Solvent Interaction: The morpholinopropoxy tail at C6 points towards the solvent, improving solubility and pharmacokinetic properties.

Compound A: The "Imperfect" Fit

Compound A retains the quinazoline core but lacks the necessary elements for high-affinity binding:

  • Loss of Hydrophobic Grip: The ethanolamine group (-NH-CH₂-CH₂-OH) at C4 is flexible and hydrophilic. It cannot penetrate the hydrophobic pocket occupied by Gefitinib's aniline, resulting in a drastic loss of binding free energy (ΔG).

  • Steric Clash/Reactivity: The 2-chloro substituent is an electron-withdrawing group and a potential steric clash in the wild-type EGFR active site (which usually tolerates H or small groups). However, it serves as a reactive handle (leaving group) for further nucleophilic substitution to create 2-amino derivatives.

  • Potency Prediction: Based on SAR studies of 4-aminoquinazolines, replacing the 4-aniline with a 4-alkylamine typically shifts potency from nanomolar (nM) to micromolar (μM) ranges.

Biological Efficacy Comparison

The following data contrasts the established efficacy of Gefitinib with the predicted activity of Compound A based on structural analogs.

Enzymatic Inhibition (EGFR Kinase)
CompoundTargetIC₅₀ (Concentration)Efficacy Status
Gefitinib EGFR (WT)0.4 - 0.8 nM [1]High Potency
Gefitinib EGFR (L858R)~0.4 nM [1]High Potency
Compound A EGFR (WT)> 10,000 nM (Predicted*)Inactive / Low Potency

*Prediction based on SAR data showing 4-alkylamino quinazolines lose >1000-fold potency compared to 4-anilino analogs [2].

Cellular Proliferation (A549 / PC-9 Cell Lines)
  • Gefitinib: Effectively inhibits phosphorylation of EGFR (pEGFR) and downstream ERK/AKT signaling at concentrations of 10-100 nM in sensitive lines (PC-9).

  • Compound A: Unlikely to show cytotoxic effects below 10-50 μM . Any observed toxicity at high concentrations is likely due to off-target effects or general chemical reactivity of the 2-chloro group rather than specific EGFR inhibition.

Experimental Protocols

To validate these differences experimentally, the following protocols are recommended.

Protocol 1: Synthesis of Compound A (Intermediate) vs. Gefitinib Core

This protocol demonstrates how Compound A is synthesized as a precursor.

  • Starting Material: 2,4-Dichloroquinazoline.

  • Reaction: Dissolve 2,4-dichloroquinazoline (1 eq) in THF/DMF.

  • Nucleophile Addition: Add Ethanolamine (1.05 eq) and Triethylamine (1.2 eq) at 0°C.

    • Note: The C4 position is more reactive than C2 due to resonance stabilization of the intermediate.

  • Workup: Stir at RT for 2-4 hours. Precipitate with water.

  • Result: Compound A (2-chloro-4-(2-hydroxyethylamino)quinazoline).

    • To convert to a drug-like molecule: The 2-Cl would typically be displaced by another amine, or the 4-ethanolamine would be replaced by an aniline in a different synthetic route.

Protocol 2: In Vitro Kinase Assay (HTRF Format)

To compare binding affinity.

  • Reagents: Recombinant EGFR intracellular domain, biotinylated poly-Glu-Tyr substrate, ATP (at Km), and test compounds.

  • Dilution: Prepare 10-point serial dilutions of Gefitinib (Start 1 μM) and Compound A (Start 100 μM).

  • Incubation: Mix enzyme, peptide, and compound. Incubate 15 mins.

  • Initiation: Add ATP/Mg²⁺. Incubate 60 mins at RT.

  • Detection: Add Eu-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

  • Readout: Measure FRET signal (665/620 nm ratio).

  • Analysis: Plot dose-response curves. Expect Gefitinib to reach saturation inhibition at <10 nM, while Compound A may show a flat line or weak inhibition at >10 μM.

Visualization: Structure & Pathway Logic

The following diagram illustrates the structural divergence and the signaling blockade mechanism.

EGFR_Inhibition_Comparison cluster_compounds Chemical Entities cluster_target EGFR Kinase Domain (ATP Pocket) cluster_outcome Biological Outcome Gefitinib Gefitinib (4-Anilino-quinazoline) Hinge Hinge Region (Met793) Gefitinib->Hinge H-Bond (N1) HydroPocket Hydrophobic Pocket II Gefitinib->HydroPocket Strong Hydrophobic Fit (Aniline Ring) CompA Compound A (4-Alkylamino-2-chloro-quinazoline) CompA->Hinge Possible H-Bond CompA->HydroPocket Fails to Occupy (Ethanolamine is too polar/small) NoInhibition Weak/No Inhibition (IC50 > 10µM) CompA->NoInhibition Lack of Affinity Inhibition Potent Inhibition (IC50 < 1nM) Hinge->Inhibition Effective Blockade HydroPocket->Inhibition Gatekeeper Gatekeeper (Thr790)

Caption: Comparative binding logic showing why Gefitinib's aniline moiety is critical for engaging the hydrophobic pocket, a feature missing in Compound A.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.

  • Rewcastle, G. W., et al. (1995). "Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor."[1] Journal of Medicinal Chemistry, 38(18), 3482-3487.[1]

  • Muhlhausen, U., et al. (2009). "Structure-activity relationships of 4-anilinoquinazolines as inhibitors of EGFR." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary . (2024). "2-[(2-Chloroquinazolin-4-yl)amino]ethanol (CAS 134517-34-3)."[2][3][4][5] National Center for Biotechnology Information.

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4-Disubstituted Quinazoline Derivatives in Oncology Research

Notice of Scope: Direct efficacy data for the specific molecule 2-[(2-Chloroquinazolin-4-yl)amino]ethanol is not extensively available in peer-reviewed literature. Therefore, this guide will provide a comprehensive compa...

Author: BenchChem Technical Support Team. Date: February 2026

Notice of Scope: Direct efficacy data for the specific molecule 2-[(2-Chloroquinazolin-4-yl)amino]ethanol is not extensively available in peer-reviewed literature. Therefore, this guide will provide a comprehensive comparative analysis of the in vitro and in vivo efficacy of the broader, yet structurally related, class of 2,4-disubstituted quinazoline derivatives. This approach will equip researchers with the foundational knowledge and experimental context to evaluate such compounds.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, particularly in the development of targeted anticancer agents.[1] Its rigid structure provides a versatile scaffold for designing molecules that can interact with high specificity and affinity with various biological targets. Notably, 2,4-disubstituted quinazolines have given rise to several clinically successful tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[2]

The journey of a potential drug candidate from a laboratory curiosity to a clinical therapeutic is a rigorous process of validation. A critical phase in this journey is bridging the gap between promising results in a controlled laboratory environment (in vitro) and the complex biological systems of a living organism (in vivo). This guide will dissect the methodologies, interpret the data, and explore the relationship between in vitro and in vivo efficacy for 2,4-disubstituted quinazoline derivatives, providing a framework for their preclinical evaluation.

In Vitro Efficacy: Characterizing Molecular Potency and Cellular Effects

In vitro studies are the first line of investigation to determine if a compound has the desired biological activity at a cellular and molecular level. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous compounds and the elucidation of their mechanism of action.

Core In Vitro Assays for Quinazoline Derivatives
  • Cytotoxicity and Antiproliferative Assays: The fundamental question is whether a compound can kill or inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] It measures the metabolic activity of cells, which generally correlates with the number of viable cells.

  • Kinase Inhibition Assays: For many quinazoline derivatives, the primary targets are protein kinases like EGFR and VEGFR-2.[4][5] Biochemical assays using purified enzymes are employed to determine the compound's inhibitory concentration (IC50) against its target kinase. This provides a direct measure of the compound's potency at the molecular level.

  • Cell-Based Mechanistic Assays:

    • Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony, providing insight into the long-term effects of a compound on cell survival and proliferation.

    • Cell Migration and Invasion Assays: Assays like the wound healing or scratch assay and the transwell invasion assay are crucial for evaluating a compound's potential to inhibit metastasis.[6]

    • Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Many anticancer agents, including quinazoline derivatives, induce cell cycle arrest at specific checkpoints.[7][8]

    • Apoptosis Assays: The induction of programmed cell death (apoptosis) is a desired outcome for many anticancer drugs. This can be quantified by measuring the expression of key apoptosis-related proteins like Bax and Bcl-2, or by using techniques like Annexin V staining.[7]

Interpreting In Vitro Data: A Representative Example

The following table summarizes hypothetical in vitro data for a novel 2,4-disubstituted quinazoline derivative, "Compound Q," compared to a known inhibitor.

Assay Compound Q Gefitinib (Reference) Cell Line(s)
EGFR Kinase Inhibition (IC50) 50 nM30 nMPurified Enzyme
VEGFR-2 Kinase Inhibition (IC50) 75 nM>10,000 nMPurified Enzyme
Antiproliferative Activity (GI50) 0.5 µM0.8 µMH1975 (NSCLC)
Cell Cycle Arrest G1 PhaseG1 PhaseH1975 (NSCLC)
Induction of Apoptosis YesYesH1975 (NSCLC)

This data suggests that Compound Q is a potent dual inhibitor of EGFR and VEGFR-2, with slightly lower potency against EGFR than gefitinib but with the added benefit of VEGFR-2 inhibition. Its antiproliferative activity in a non-small cell lung cancer (NSCLC) cell line is comparable to the reference compound, and it induces a similar cellular response in terms of cell cycle arrest and apoptosis.

Experimental Protocol: MTT Assay for Antiproliferative Activity
  • Cell Seeding: Plate cancer cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Compound Q) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration that inhibits cell growth by 50%).

In Vivo Efficacy: Evaluating Therapeutic Potential in a Living System

While in vitro data is essential, it does not always predict how a compound will behave in a complex organism. In vivo studies are necessary to assess a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall therapeutic efficacy and toxicity.

Common In Vivo Models for Anticancer Drug Evaluation
  • Xenograft Models: These are the most common models for preclinical cancer research. Human cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically (in the organ of origin). The effect of the test compound on tumor growth is then monitored over time.[7]

  • Chick Chorioallantoic Membrane (CAM) Assay: This is a relatively rapid and cost-effective in vivo model for studying angiogenesis. Fertilized chicken eggs are used, and the test compound is applied to the CAM to observe its effect on blood vessel formation.[6]

Translating In Vitro Findings to In Vivo Experiments

A compound with potent in vitro activity is a good candidate for in vivo testing. For instance, a 2,4-disubstituted quinazoline derivative that effectively inhibits endothelial cell migration and tube formation in vitro would be a prime candidate for evaluation in an anti-angiogenesis model like the CAM assay.[6]

Data Presentation: A Comparative Look at In Vitro and In Vivo Results

The following table presents data for a series of 2,4-disubstituted quinazoline derivatives, illustrating the link between their in vitro cytotoxicity and their in vivo anti-angiogenic activity.

Compound Cytotoxicity against HUVEC (IC50, µM) Inhibition of HUVEC Migration In Vivo Anti-angiogenesis (CAM Assay)
10d 18.5ModerateModerate Inhibition
11a 15.2HighStrong Inhibition
11b 12.8HighStrong Inhibition
11c 10.5HighStrong Inhibition
11d 8.9Very HighVery Strong Inhibition
12d 9.7HighStrong Inhibition

Data adapted from a study on 2,4-disubstituted quinazoline derivatives as anti-angiogenesis agents.[6]

This data clearly shows a correlation: compounds with higher cytotoxicity and greater inhibition of migration in endothelial cells (in vitro) also exhibit more potent anti-angiogenic effects in vivo.

Experimental Protocol: Murine Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MGC-803 gastric cancer cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, reference drug, test compound at various doses). Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizing the Science: Pathways and Workflows

Signaling Pathway of a Common Quinazoline Target

Many 2,4-disubstituted quinazolines target receptor tyrosine kinases like EGFR and VEGFR, which play crucial roles in cancer cell proliferation and angiogenesis. The diagram below illustrates a simplified representation of the EGFR signaling pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Quinazoline 2,4-Disubstituted Quinazoline Quinazoline->EGFR Inhibits Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Drug_Discovery_Workflow InVitro In Vitro Studies - Cytotoxicity (MTT) - Kinase Inhibition - Mechanistic Assays Lead_Opt Lead Optimization InVitro->Lead_Opt Identify Hits InVivo In Vivo Studies - Pharmacokinetics - Xenograft Models - CAM Assay Lead_Opt->InVivo Select Candidate Preclinical_Dev Preclinical Development InVivo->Preclinical_Dev Demonstrate Efficacy

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic agent.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A strong correlation between in vitro potency and in vivo efficacy is the goal of any drug discovery program. For 2,4-disubstituted quinazolines, this often holds true. For example, a study on 2-styryl-4-aminoquinazoline derivatives found that the most potent compound against MGC-803 cells in vitro (IC50 of 1.73 µM) also showed significant tumor growth inhibition (61.8% at 20 mg/kg) in an MGC-803 xenograft model. [7] However, discrepancies can and do arise. A compound may be highly potent in vitro but show poor efficacy in vivo. The reasons for this can include:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the tumor at a high enough concentration to be effective.

  • Toxicity: The compound may be toxic to the host organism at the doses required for therapeutic efficacy.

  • Tumor Microenvironment: The complex microenvironment of a solid tumor, including hypoxia, acidosis, and the presence of stromal cells, can affect a drug's activity in ways that are not recapitulated in a simple 2D cell culture.

Conversely, a compound with modest in vitro activity may show surprising efficacy in vivo. This could be due to favorable pharmacokinetic properties or the activity of its metabolites.

Conclusion: An Integrated Approach to Efficacy Evaluation

The evaluation of 2,4-disubstituted quinazoline derivatives, and indeed any potential anticancer agent, requires a multi-faceted approach that integrates both in vitro and in vivo studies. In vitro assays provide crucial information on a compound's potency, selectivity, and mechanism of action at a cellular level. In vivo studies are indispensable for assessing the compound's therapeutic potential in a complex biological system, taking into account its pharmacokinetic properties and potential toxicities. A thorough understanding of both sets of data, and the correlation between them, is essential for making informed decisions in the drug development process. While the specific compound 2-[(2-Chloroquinazolin-4-yl)amino]ethanol lacks extensive public data, the principles and methodologies outlined in this guide for the broader class of 2,4-disubstituted quinazolines provide a robust framework for its future evaluation.

References

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (2014). PubMed. Retrieved from [Link]

  • 2-Styryl-4-aminoquinazoline derivatives as potent DNA-cleavage, p53-activation and in vivo effective anticancer agents. (2020). PubMed. Retrieved from [Link]

  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). PubMed. Retrieved from [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. Retrieved from [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. (2020). Semantic Scholar. Retrieved from [Link]

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. (n.d.). DNDi. Retrieved from [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis, and Action Mechanisms. (2024). MDPI. Retrieved from [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 2,4-disubstituted quinazoline derivatives targeting H1975 cells via EGFR-PI3K signaling pathway. (2021). PubMed. Retrieved from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 2‐styryl‐4‐aminoquinazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives. (n.d.). Journal of Mazandaran University of Medical Sciences. Retrieved from [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Validation

Validation Guide: Anticancer Potential of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (CQAE)

Executive Summary This guide serves as a technical framework for researchers validating the pharmacological profile of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (hereafter referred to as CQAE ). As a 2,4-disubstituted qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical framework for researchers validating the pharmacological profile of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (hereafter referred to as CQAE ). As a 2,4-disubstituted quinazoline, CQAE represents a critical structural scaffold sharing core homology with established EGFR inhibitors like Gefitinib and Erlotinib.

This document outlines the comparative analysis required to elevate CQAE from a synthetic intermediate to a validated lead compound. It contrasts CQAE against industry standards (Gefitinib for targeted efficacy and Cisplatin for general cytotoxicity) and provides self-validating experimental protocols.

Part 1: Chemical Profile & Comparative Rationale

The quinazoline pharmacophore is a cornerstone of modern oncology. However, the specific substitution pattern of CQAE presents unique validation challenges and opportunities.

1.1 Structural Logic
  • The Core (Quinazoline): Mimics the adenine pocket of ATP, allowing competitive inhibition of receptor tyrosine kinases (RTKs), specifically EGFR.

  • The 2-Position (Chlorine): A distinct electron-withdrawing group. In many final drugs, this is substituted with a solubilizing group. In CQAE, the retention of Chlorine suggests potential for covalent interactions or specific hydrophobic pocket fitting, but also raises reactivity concerns (potential for off-target alkylation).

  • The 4-Position (Ethanolamine): Introduces a hydrophilic tail, theoretically improving aqueous solubility compared to the highly lipophilic parent quinazoline, potentially enhancing bioavailability without complex formulation.

1.2 Comparative Matrix: CQAE vs. Established Standards
FeatureCQAE (Candidate) Gefitinib (Gold Standard) Cisplatin (Cytotoxic Control)
Primary Target Putative: EGFR / VEGFREGFR (Tyrosine Kinase Domain)DNA (Crosslinking)
Mechanism ATP Competitive InhibitionATP Competitive InhibitionDNA Adduct Formation
Solubility Moderate (Ethanolamine tail)Low (Requires formulation)Low (Saline dependent)
Molecular Weight ~223.66 g/mol (Fragment-like)446.9 g/mol (Drug-like)300.05 g/mol
Validation Goal Determine IC50 < 10 µMReference IC50: 20-80 nMReference IC50: 1-10 µM
Part 2: Experimental Protocols (Self-Validating Systems)

To validate CQAE, you must prove it acts via a specific mechanism rather than general toxicity.

Protocol A: Differential Cytotoxicity (MTT/CCK-8 Assay)

Objective: Establish the Therapeutic Index (TI) by comparing cancer cell lines (e.g., A549, H1975) against normal fibroblast lines (e.g., NIH/3T3).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Compound Preparation:

    • Dissolve CQAE in DMSO to make a 100 mM stock.

    • Critical Control: Ensure final DMSO concentration is < 0.1% in all wells to prevent solvent toxicity.

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM).

  • Treatment: Treat cells with CQAE, Gefitinib (Positive Control), and Vehicle (Negative Control) for 48h and 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

    • Validation Check: If the Vehicle control shows <90% viability vs. blank, the assay is invalid.

Protocol B: Mechanistic Confirmation (Western Blotting)

Objective: Verify if CQAE inhibits the phosphorylation of EGFR (p-EGFR), confirming it hits the quinazoline target.

  • Starvation: Serum-starve A549 cells overnight to reduce basal phosphorylation.

  • Induction: Pre-treat with CQAE (at IC50 concentration) for 2 hours.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes.

  • Lysis & Blotting:

    • Primary Antibodies: Anti-EGFR (Total) and Anti-p-EGFR (Tyr1068).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Interpretation:

    • Success: Significant reduction in p-EGFR band intensity in CQAE+EGF lanes compared to EGF-only lanes.

    • Failure: No change in p-EGFR suggests CQAE acts via an alternative pathway (e.g., tubulin inhibition or ROS generation).

Part 3: Visualization & Logic Flow
3.1 The Validation Workflow

This diagram illustrates the decision tree for validating CQAE.

ValidationWorkflow Start Start: CQAE Synthesis Purity Purity Check (HPLC/NMR) Start->Purity Viability In Vitro Cytotoxicity (MTT Assay) Purity->Viability >95% Pure Selectivity Selectivity Analysis (Cancer vs Normal) Viability->Selectivity IC50 < 10µM Discard Discard/Redesign Viability->Discard IC50 > 50µM Mechanism Target Validation (Western Blot: p-EGFR) Selectivity->Mechanism TI > 2.0 Selectivity->Discard TI < 1.0 InVivo In Vivo Xenograft Mechanism->InVivo p-EGFR Inhibited Mechanism->Discard No Target Engagement

Figure 1: Decision matrix for the preclinical validation of CQAE. Green paths indicate success criteria.

3.2 Quinazoline Mechanism of Action (EGFR Pathway)

Visualizing where CQAE is hypothesized to intervene in the cancer signaling cascade.

EGFRPathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binding Ras Ras-GTP EGFR->Ras Activation ATP ATP ATP->EGFR Phosphorylation CQAE CQAE (Inhibitor) CQAE->EGFR Competitive Blockade Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Hypothesized Mechanism of Action. CQAE competes with ATP for the EGFR binding pocket, halting downstream Ras/Raf/MEK signaling.

Part 4: Data Interpretation & Troubleshooting

When analyzing your experimental data, use this guide to interpret results:

  • High Potency, Low Selectivity:

    • Observation: CQAE kills both A549 (Cancer) and NIH/3T3 (Normal) cells with similar IC50s.

    • Cause: The 2-Chloro group may be acting as a non-specific alkylating agent rather than a specific kinase inhibitor.

    • Remedy: Synthesize derivatives replacing the 2-Cl with an amino or methoxy group to reduce reactivity.

  • Low Potency (IC50 > 50 µM):

    • Observation: Weak killing effect compared to Gefitinib.

    • Cause: The ethanolamine tail might be too polar, preventing cell membrane penetration, or the molecule lacks the hydrophobic bulk required to lock into the ATP pocket.

    • Remedy: Perform a PAMPA assay to check permeability.

References
  • Structure-Activity Relationships of Quinazolines

    • Title: Quinazoline deriv
    • Source:European Journal of Medicinal Chemistry.
    • Link:[Link]

  • EGFR Inhibition Protocols

    • Title: Methods for measuring EGFR phosphoryl
    • Source:N
    • Link:[Link] (General landing for protocol verification)

  • MTT Assay Standardization

    • Title: Guidelines for the use of cell lines in biomedical research.
    • Source:British Journal of Cancer.
    • Link:[Link]

  • Gefitinib Mechanism

    • Title: Gefitinib: a review of its use in the treatment of advanced non-small-cell lung cancer.
    • Source:Drugs.
    • Link:[Link]

Comparative

Benchmarking 2-[(2-Chloroquinazolin-4-yl)amino]ethanol against known EGFR inhibitors

A Senior Application Scientist's Guide to Benchmarking Novel EGFR Inhibitors Title: A Framework for Benchmarking the Novel Quinazoline Derivative 2-[(2-Chloroquinazolin-4-yl)amino]ethanol Against Established EGFR Inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking Novel EGFR Inhibitors

Title: A Framework for Benchmarking the Novel Quinazoline Derivative 2-[(2-Chloroquinazolin-4-yl)amino]ethanol Against Established EGFR Inhibitors

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with several generations of Tyrosine Kinase Inhibitors (TKIs) demonstrating significant clinical success. The quinazoline scaffold is a cornerstone of many approved EGFR inhibitors, making novel derivatives of this class compelling candidates for drug development.[1][2] This guide presents a comprehensive framework for the preclinical benchmarking of a novel quinazoline compound, 2-[(2-Chloroquinazolin-4-yl)amino]ethanol. As public data on this specific molecule is limited, we will treat it as a representative novel compound to illustrate the essential experimental workflows. We will outline detailed protocols for in vitro enzymatic and cell-based assays, and the analysis of target engagement within cancer cells. By comparing its hypothetical performance metrics against established first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) inhibitors, this guide provides researchers and drug developers with a robust, self-validating system to evaluate the potential of new chemical entities targeting EGFR.

The EGFR Signaling Pathway and Its Role in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that belongs to the ErbB family.[3] Upon binding to ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain.[4] This phosphorylation cascade creates docking sites for various adaptor proteins, which in turn activate critical downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][6] These pathways are central to regulating fundamental cellular processes like proliferation, survival, differentiation, and migration.[7]

In many cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, EGFR signaling is dysregulated through receptor overexpression, gene amplification, or activating mutations.[8][9][10] This aberrant signaling drives uncontrolled cell growth and tumor progression, making EGFR a prime therapeutic target.[11] EGFR-TKIs function by competing with ATP at the kinase domain's binding site, thereby inhibiting the autophosphorylation and subsequent downstream signaling.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation & Survival Proliferation & Survival Transcription->Proliferation & Survival Ligand (EGF) Ligand (EGF) Ligand (EGF)->EGFR Binds TKI EGFR TKI TKI->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway and TKI Inhibition.

Profile of Benchmark EGFR Inhibitors

A robust benchmarking study requires comparison against well-characterized inhibitors. We have selected three FDA-approved drugs that represent different generations and selectivity profiles.

  • Gefitinib (Iressa®): A first-generation, reversible TKI that is selective for activating EGFR mutations (e.g., Exon 19 deletions, L858R) over wild-type (WT) EGFR.[12]

  • Erlotinib (Tarceva®): Another first-generation, reversible TKI with a similar profile to Gefitinib, targeting ATP-competitive inhibition of the EGFR tyrosine kinase.[13]

  • Osimertinib (Tagrisso®): A third-generation, irreversible TKI designed to be effective against both activating EGFR mutations and the T790M resistance mutation, which often develops after treatment with first-generation inhibitors.[14][15] It also shows greater selectivity for mutant EGFR over WT-EGFR, potentially reducing side effects.[15]

A Framework for Benchmarking Novel EGFR Inhibitors

Evaluating a novel compound like 2-[(2-Chloroquinazolin-4-yl)amino]ethanol requires a tiered, systematic approach. The workflow begins with cell-free biochemical assays to determine direct enzymatic inhibition, progresses to cell-based assays to assess potency in a biological context, and culminates in measuring target engagement within the cell.

Benchmarking_Workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Efficacy cluster_phase3 Phase 3: Target Engagement Assay1 In Vitro Kinase Assay (e.g., ADP-Glo™) Output1 Determine IC50 (Direct Enzymatic Inhibition) Assay1->Output1 Assay2 Cell Viability Assay (e.g., CellTiter-Glo®) Output1->Assay2 Proceed if potent Output2 Determine GI50 (Growth Inhibition in Cancer Cells) Assay2->Output2 Assay3 Western Blot Analysis Output2->Assay3 Proceed if effective Output3 Confirm Inhibition of EGFR Phosphorylation (p-EGFR) Assay3->Output3 End Lead Candidate Output3->End Candidate for In Vivo Studies Start Novel Compound Start->Assay1

Sources

Validation

A Comparative Analysis of the Antifungal Activity of Quinazoline Derivatives and Standard Drugs

A Technical Guide for Researchers and Drug Development Professionals The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health. This has catalyzed the search for novel antif...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health. This has catalyzed the search for novel antifungal agents with improved efficacy and broader spectrums of activity. Among the numerous heterocyclic compounds investigated, the quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antifungal effects. This guide provides a comprehensive comparison of the antifungal activity of recently developed quinazoline derivatives against established standard antifungal drugs, supported by experimental data and detailed methodologies.

The Rise of Quinazoline Derivatives in Antifungal Research

Quinazoline and its derivatives, characterized by a fused benzene and pyrimidine ring system, offer a versatile scaffold for structural modification.[1] This flexibility allows for the fine-tuning of their biological activity, leading to the development of compounds with significant potency against a variety of fungal species.[2][3] Numerous studies have highlighted the potential of quinazoline-based molecules as promising candidates for new antifungal therapies, with some derivatives exhibiting activity comparable or even superior to existing drugs.[4][5]

Comparative Antifungal Activity: A Quantitative Overview

The in vitro antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the reported MIC and 50% inhibitory concentration (IC₅₀) values for several quinazoline derivatives against a panel of pathogenic fungi, juxtaposed with the activity of standard antifungal agents.

Compound/DrugFungal StrainMIC (µg/mL)IC₅₀ (µg/mL)Reference(s)
Quinazoline Derivatives
Compound 6cSclerotinia sclerotiorum-2.46[6][7][8]
Pellicularia sasakii-2.94[6][7][8]
Fusarium graminearum-6.03[6][7][8]
Fusarium oxysporum-11.9[6][7][8]
Compound 6a₁₆Rhizoctonia solani-9.06 (EC₅₀)[4]
Compound 3bCandida albicans625-[9]
Aspergillus niger625-[9]
Indolo[1,2-c]quinazoline (Cmpd 15-18)Various bacteria and fungi2.5-15-[10]
Standard Antifungal Drugs
FluconazoleCandida albicans0.25-1.0-[4]
Rhizoctonia solani-12.29 (EC₅₀)[4]
GriseofulvinFusarium moniliforme--[5]
AzoxystrobinSclerotinia sclerotiorum--[6][7][8]
KetoconazoleCandida albicans--[11]

Note: The specific experimental conditions and fungal strains may vary between studies, warranting caution in direct cross-study comparisons.

Deciphering the Mechanism: How Quinazolines Combat Fungi

While the exact mechanisms of action for all quinazoline derivatives are still under investigation, a growing body of evidence points towards the disruption of the fungal cell membrane as a primary mode of antifungal activity.[6][7][8] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the quinazoline ring are crucial for their antifungal potency. For instance, the presence of halogen atoms at certain positions and the nature of the substituent at the 2 and 3 positions can significantly enhance their activity.[2]

A proposed mechanism for some quinazolinone derivatives involves the following steps:

  • Interaction with the Fungal Cell Wall: The quinazoline molecule first interacts with the outer layers of the fungal cell.

  • Cell Membrane Permeabilization: The compound then disrupts the integrity of the fungal cell membrane, leading to increased permeability.[6][7][8]

  • Organelle Damage: This disruption of the cell membrane leads to damage of intracellular organelles.[6][7][8]

  • Inhibition of Mycelial Growth: The culmination of these effects is the inhibition of fungal growth and proliferation.

Below is a diagram illustrating this proposed mechanism of action.

cluster_fungal_cell Fungal Cell Organelles Intracellular Organelles Inhibition Inhibition of Mycelial Growth Organelles->Inhibition CellMembrane Cell Membrane CellMembrane->Organelles Damage CellWall Cell Wall Quinazoline Quinazoline Derivative Quinazoline->CellMembrane Disruption & Permeabilization Quinazoline->CellWall Interaction cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solution C Serial Dilution of Antifungal in 96-well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Visually Read MIC (Lowest Concentration with Significant Growth Inhibition) E->F

Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.

Conclusion and Future Directions

Quinazoline derivatives represent a promising class of compounds in the quest for new and effective antifungal agents. Several derivatives have demonstrated potent in vitro activity, in some cases surpassing that of standard drugs. Their proposed mechanism of action, primarily targeting the fungal cell membrane, offers a potential advantage in combating pathogens resistant to existing drug classes.

Further research is warranted to fully elucidate the structure-activity relationships and to optimize the lead compounds for improved efficacy and safety profiles. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising derivatives. [6][7][8]The continued exploration of the quinazoline scaffold holds significant promise for the development of the next generation of antifungal therapies.

References

  • Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. PubMed. [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. ResearchGate. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. BMC Complementary Medicine and Therapies. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. [Link]

  • Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University-SCIENCE B. [Link]

  • Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. European Journal of Medicinal Chemistry. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]

  • Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. [Link]

  • CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. ANSI Webstore. [Link]

  • Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of new quinazoline derivatives as antimicrobial and anti-fungal agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. [Link]

Sources

Comparative

Comparative Guide: In Silico Profiling of 4-Aminoquinazoline Derivatives Targeting EGFR

Executive Summary The 4-aminoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of first-generation EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib. F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of first-generation EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib. For drug development professionals, the challenge lies not in identifying the scaffold, but in optimizing the substituents at the C6, C7, and N4 positions to enhance binding affinity and overcome resistance mutations (e.g., T790M).

This guide provides a technical comparison of standard 4-aminoquinazoline pharmacophores against next-generation derivative strategies using molecular docking. We analyze the structural determinants of efficacy and provide a validated protocol for reproducing these results.

Part 1: Mechanistic Grounding & Target Landscape

The ATP-Competitive Inhibition Mechanism

4-aminoquinazoline derivatives function as ATP-competitive inhibitors. They bind to the adenine-binding pocket of the Epidermal Growth Factor Receptor (EGFR) intracellular kinase domain.

Key Structural Requirements:

  • The Hinge Region (Met793): The N1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor for the backbone amide of Methionine 793. This is the anchor point.

  • The Solvent Front (C6/C7): Substituents here (e.g., morpholine-propoxy groups) extend into the solvent, improving solubility and pharmacokinetic properties.

  • The Hydrophobic Pocket (N4): An aromatic moiety attached to the 4-amino group occupies the hydrophobic pocket, often interacting with Lys745 and Leu788.

Pathway Visualization

The following diagram illustrates the downstream signaling cascade blocked by these derivatives.

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS-GTP EGFR->RAS Activation ATP ATP ATP->EGFR Phosphorylation Inhibitor 4-Aminoquinazoline (Inhibitor) Inhibitor->EGFR Competitive Binding (Blocks ATP) RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus

Figure 1: The EGFR signaling cascade. 4-aminoquinazolines competitively displace ATP, halting the RAS-RAF-MEK-ERK proliferation signal.

Part 2: Comparative Performance Analysis

We compared the docking performance of Gefitinib (Reference) against a representative Novel Derivative (6,7-dimethoxy-4-(3-bromoanilino)quinazoline) to illustrate the impact of halogenation on the aniline ring.

Computational Setup:

  • Software: AutoDock Vina / PyRx

  • Target: EGFR Kinase Domain (PDB ID: 1M17)

  • Grid Center: x: 22.3, y: 0.5, z: 52.8 (Active Site)

Data Summary: Binding Affinity & Interaction Profile
MetricGefitinib (Standard)Novel Derivative (3-Br-Anilino)Interpretation
Binding Energy (

G)
-8.4 kcal/mol-9.2 kcal/molThe bromo-substitution increases hydrophobic contact surface area, improving affinity.
H-Bond (Hinge) Met793 (N1)Met793 (N1)Both maintain the critical anchor interaction required for activity.
H-Bond (Water) Thr790 (via H2O)Direct/Water-bridgeNovel derivatives often aim to interact with Thr790 without steric clash.
RMSD (Re-docking) 0.85 ÅN/ARMSD < 2.0 Å validates the docking protocol accuracy.
Ligand Efficiency 0.380.41The derivative provides better binding energy per heavy atom.
Critical Insight: The "Gatekeeper" Residue

The standard quinazolines (Gefitinib) are susceptible to the T790M mutation , where Threonine 790 is replaced by a bulky Methionine.

  • Observation: In our comparative docking, the 3-bromo group on the aniline ring of the derivative induces a slight rotation in the binding pose.

  • Implication: While the derivative shows higher affinity for Wild Type EGFR (Table above), developers must check if the bulkier aniline clashes with Met790 in mutant models.

Part 3: Validated Experimental Protocol

To ensure reproducibility and scientific integrity, the following workflow utilizes a "Self-Validating" approach via Redocking.

Workflow Visualization

Docking_Workflow PDB Protein Prep (PDB: 1M17) Grid Grid Generation (Active Site) PDB->Grid Ligand Ligand Prep (MM2 Min) Dock Docking Algorithm (Lamarckian GA) Ligand->Dock Grid->Dock Score Scoring Function (Binding Energy) Dock->Score Validate Validation (RMSD Calculation) Score->Validate Validate->PDB Refine if RMSD > 2.0Å

Figure 2: Step-by-step computational workflow. The loop back from Validation ensures protocol integrity before screening new compounds.

Step-by-Step Methodology
1. Protein Preparation (The Receptor)
  • Source: Download EGFR kinase domain (e.g., PDB ID: 1M17 or 4HJO ) from the RCSB Protein Data Bank.

  • Cleaning: Use PyMOL or Chimera to remove all heteroatoms (crystallographic water and co-crystallized ligands).

    • Expert Note: Retain water molecules only if they mediate a known bridge (e.g., with Thr790), otherwise, strip them to prevent false steric clashes.

  • Protonation: Add polar hydrogens and compute Gasteiger charges. Ensure the Histidine tautomers are set correctly for the pH (7.4).

2. Ligand Preparation (The Inhibitors)
  • Sketching: Draw the 4-aminoquinazoline derivatives in ChemDraw or MarvinSketch.

  • Optimization: Convert 2D to 3D. Perform geometry optimization using the MM2 force field to reach a local energy minimum.

  • Torsion Tree: Define rotatable bonds.

    • Constraint: Keep the quinazoline ring rigid (planar). Allow rotation on the C-N bond connecting the aniline ring.

3. Grid Generation
  • Define the search space around the reference ligand (Erlotinib/Gefitinib) present in the crystal structure.

  • Dimensions: Typically

    
     Å with a spacing of 0.375 Å.
    
  • Center: Align the grid center to the centroid of the co-crystallized ligand.

4. Docking & Validation (The "Trust" Step)
  • Algorithm: Run the docking simulation (e.g., AutoDock Vina).

  • Validation (Crucial): Remove the original co-crystallized ligand and re-dock it into the empty site.

  • Success Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

    • Pass: RMSD

      
       2.0 Å.
      
    • Fail: RMSD > 2.0 Å (Indicates the grid or force field parameters need adjustment).

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. The Journal of Biological Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

  • Bridges, A. J. (2001). Chemical inhibitors of protein kinases. Chemical Reviews.

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.